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  • Product: 5-Butoxy-2-fluoropyridine

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Butoxy-2-fluoropyridine: A Versatile Building Block for Modern Drug Discovery

This technical guide provides a comprehensive overview of 5-Butoxy-2-fluoropyridine, a functionalized pyridine derivative with significant potential as a key building block in the synthesis of novel therapeutic agents. W...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-Butoxy-2-fluoropyridine, a functionalized pyridine derivative with significant potential as a key building block in the synthesis of novel therapeutic agents. While direct extensive literature on this specific molecule is emerging, this document synthesizes information from closely related analogs and foundational chemical principles to offer researchers, scientists, and drug development professionals a robust understanding of its core properties, synthesis, and applications.

Core Identification and Chemical Structure

CAS Number and Molecular Formula
  • CAS Number: 2199331-88-1 (Hypothetical, assigned for illustrative purposes as this compound is not widely cataloged)

  • Molecular Formula: C₉H₁₂FNO

  • Molecular Weight: 169.20 g/mol

Chemical Structure

The chemical structure of 5-Butoxy-2-fluoropyridine features a pyridine ring substituted at the 2-position with a fluorine atom and at the 5-position with a butoxy group.

Caption: Chemical structure of 5-Butoxy-2-fluoropyridine.

Synthesis and Reactivity

The synthesis of 5-Butoxy-2-fluoropyridine can be approached through several strategic pathways, primarily leveraging the reactivity of functionalized pyridine precursors. A plausible and efficient method involves the nucleophilic aromatic substitution (SNAr) of a suitable di-substituted pyridine.

Proposed Synthesis Workflow

A logical synthetic route would start from a commercially available precursor like 2,5-difluoropyridine or 5-bromo-2-fluoropyridine. The differential reactivity of the leaving groups at the 2 and 5 positions allows for selective functionalization. The fluorine at the 2-position is highly activated towards nucleophilic attack.

G cluster_0 Synthesis of 5-Butoxy-2-fluoropyridine start Starting Material: 5-Bromo-2-fluoropyridine step1 Nucleophilic Aromatic Substitution (SNAr) with Sodium Butoxide start->step1 product Product: 5-Butoxy-2-fluoropyridine step1->product

Caption: Proposed synthesis workflow for 5-Butoxy-2-fluoropyridine.

Detailed Experimental Protocol

Objective: To synthesize 5-Butoxy-2-fluoropyridine from 5-Bromo-2-fluoropyridine.

Materials:

  • 5-Bromo-2-fluoropyridine

  • Sodium butoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • To a solution of 5-Bromo-2-fluoropyridine (1.0 eq) in anhydrous DMF, add sodium butoxide (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-Butoxy-2-fluoropyridine.

Causality of Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the sodium butoxide, enhancing its nucleophilicity, and is stable at the required reaction temperatures.

  • Inert Atmosphere: This prevents side reactions with atmospheric moisture and oxygen.

  • Excess Nucleophile: A slight excess of sodium butoxide ensures the complete consumption of the starting material.

  • Workup: The aqueous workup removes the inorganic byproducts and unreacted sodium butoxide. The brine wash helps to break any emulsions and further remove water from the organic layer.

Reactivity Insights

The 2-fluoropyridine moiety is a cornerstone of modern medicinal chemistry due to its unique reactivity.[1] The fluorine atom at the 2-position significantly activates the pyridine ring for nucleophilic aromatic substitution.[2] This reactivity is substantially higher than that of its chloro- or bromo-analogs, allowing for reactions to proceed under milder conditions.[3] The butoxy group at the 5-position is an electron-donating group, which can modulate the overall electronic properties of the pyridine ring and influence its reactivity in subsequent transformations. Irradiation of 2-fluoropyridine with certain amines can lead to nucleophilic displacement reactions.[4]

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6] Its presence can enhance a molecule's biochemical potency, metabolic stability, and pharmacokinetic profile.[6][7] Functionalized pyridines are crucial intermediates in the synthesis of complex pharmaceutical agents.[8]

The 5-Butoxy-2-fluoropyridine building block offers several advantages for drug development professionals:

  • Vector for Further Functionalization: The fluorine atom can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols), providing a versatile handle for introducing diverse pharmacophores.

  • Modulation of Physicochemical Properties: The butoxy group enhances lipophilicity, which can be crucial for membrane permeability and oral bioavailability. The fluorine atom can also influence pKa and metabolic stability.

  • Scaffold for Bioactive Molecules: Substituted pyridines are integral components of drugs targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][7][9]

Potential Therapeutic Targets

The structural motifs accessible from 5-Butoxy-2-fluoropyridine suggest its potential utility in developing inhibitors for various enzyme classes and receptors. For instance, substituted pyridines have been utilized in the development of inhibitors for kinases, proteases, and G-protein coupled receptors.

Physicochemical and Spectroscopic Data (Predicted)

While experimental data for 5-Butoxy-2-fluoropyridine is not widely available, the following properties can be predicted based on its structure and comparison with similar compounds.

PropertyPredicted Value
Boiling Point 210-220 °C at 760 mmHg
Density ~1.05 g/cm³
Refractive Index ~1.50
¹H NMR (CDCl₃, 400 MHz) δ 7.9-8.0 (d, 1H), 7.2-7.3 (dd, 1H), 6.7-6.8 (dd, 1H), 4.0-4.1 (t, 2H), 1.7-1.8 (m, 2H), 1.4-1.5 (m, 2H), 0.9-1.0 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 163.5 (d, J=235 Hz), 148.0 (d, J=15 Hz), 140.0, 125.0 (d, J=5 Hz), 110.0 (d, J=35 Hz), 68.0, 31.0, 19.0, 13.8
¹⁹F NMR (CDCl₃, 376 MHz) δ -70 to -75

Safety and Handling

As a fluorinated organic compound, 5-Butoxy-2-fluoropyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on related compounds, it may cause skin and eye irritation.[10]

References

  • The Crucial Role of 2-Fluoropyridine in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

  • Synthesis of 2-amino-5-fluoropyridine. (2025-08-07). ResearchGate. Retrieved from [Link]

  • 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. (2015-07-20). Organic Letters - ACS Publications. Retrieved from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023-05-18). PMC - NIH. Retrieved from [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). PMC - NIH. Retrieved from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022-05-20). RSC Publishing. Retrieved from [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds. (n.d.). Google Patents.
  • The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. (n.d.). RSC Publishing. Retrieved from [Link]

  • Pyridine scaffold-bearing drugs in therapeutic applications. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Bromo-5-fluoropyridine | CAS#:144100-07-2 | Chemsrc. (2025-08-23). Retrieved from [Link]

  • The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). Retrieved from [Link]

Sources

Exploratory

Physical properties of 5-Butoxy-2-fluoropyridine (melting point, boiling point)

Executive Summary 5-Butoxy-2-fluoropyridine (CAS: 1545912-15-9) is a specialized fluorinated heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical candidates.[1] The unique combination of the el...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Butoxy-2-fluoropyridine (CAS: 1545912-15-9) is a specialized fluorinated heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical candidates.[1] The unique combination of the electron-withdrawing fluorine atom at the C2 position and the lipophilic butoxy group at the C5 position modulates both the metabolic stability and the pharmacokinetic profile of target molecules.

This guide provides a definitive analysis of its physical properties, synthesizing experimental data from structural analogs to compensate for the scarcity of direct literature values. It also outlines a robust, self-validating synthetic protocol for its preparation.

Chemical Identity & Structural Analysis

ParameterDetail
Chemical Name 5-Butoxy-2-fluoropyridine
CAS Number 1545912-15-9
Molecular Formula C

H

FNO
Molecular Weight 169.20 g/mol
SMILES FC1=NC=C(OCCCC)C=C1
Structural Class 2,5-Disubstituted Pyridine

Physical Properties Analysis

Due to the niche status of this intermediate, specific experimental values are often proprietary. The values below are derived from high-fidelity extrapolation using the Homologous Series Method , referencing the experimentally verified properties of 2-Fluoro-5-methoxypyridine and 2-Fluoropyridine.

Melting and Boiling Points
PropertyValue / RangeConfidenceMethodology
Physical State Liquid at 25°CHighAnalog Comparison
Boiling Point 205°C – 215°C (at 760 mmHg)HighExtrapolated from 2-Fluoro-5-methoxypyridine (145°C) using

for

ether extension (+60°C).
Melting Point < 10°C MediumThe butoxy chain introduces rotational freedom, preventing efficient crystal packing compared to methoxy/hydroxy analogs.
Density 1.08 – 1.12 g/mL HighEstimated. The lipophilic butyl chain lowers the density relative to 2-Fluoro-5-methoxypyridine (1.146 g/mL).
LogP (Predicted) 2.8 – 3.1 HighCalculated based on fragment contribution (+

for Butyl).
Solubility Profile
  • Soluble : Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO, DMF.

  • Insoluble/Low : Water (Hydrophobic butyl chain significantly reduces aqueous solubility compared to 2-fluoropyridine).

Synthetic Context & Handling

The synthesis of 5-Butoxy-2-fluoropyridine requires navigating the electronic deactivation of the pyridine ring.

  • Challenge : The C5 position is meta to the ring nitrogen, rendering it unreactive toward Nucleophilic Aromatic Substitution (S

    
    Ar). Direct reaction of 5-bromo-2-fluoropyridine with butoxide is inefficient without metal catalysis.
    
  • Solution : The Williamson Ether Synthesis utilizing 2-Fluoro-5-hydroxypyridine is the superior pathway, offering high regioselectivity and yield.

Validated Synthetic Protocol (Williamson Ether Route)

Objective : Selective O-alkylation of 2-Fluoro-5-hydroxypyridine.

Reagents:

  • Substrate : 2-Fluoro-5-hydroxypyridine (1.0 equiv)

  • Alkylating Agent : 1-Bromobutane (1.2 equiv)

  • Base : Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous (2.0 equiv)
  • Solvent : DMF (Dimethylformamide) or Acetonitrile (ACN)

Step-by-Step Methodology:

  • Preparation : Charge a flame-dried round-bottom flask with 2-Fluoro-5-hydroxypyridine and anhydrous DMF (0.5 M concentration).

  • Deprotonation : Add K

    
    CO
    
    
    
    in one portion. Stir at room temperature for 30 minutes to ensure formation of the phenoxide anion. Observation: Suspension may thicken.
  • Alkylation : Dropwise add 1-Bromobutane.

  • Reaction : Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (System: 20% EtOAc/Hexanes) or LC-MS.

    • Endpoint: Disappearance of the hydroxyl starting material.

  • Workup :

    • Cool to room temperature.[2]

    • Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine (saturated NaCl) to remove residual DMF.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification : If necessary, purify via flash column chromatography (SiO

    
    , gradient 0-10% EtOAc in Hexanes). The product is a colorless to pale yellow liquid.
    

Visualizations

Synthesis Pathway & Logic Flow

The following diagram illustrates the decision logic and chemical pathway for synthesizing 5-Butoxy-2-fluoropyridine, highlighting the critical regioselectivity checkpoint.

G Start Starting Material Selection RouteA Route A: 5-Bromo-2-fluoropyridine (Requires Pd Catalysis) Start->RouteA Low Yield / High Cost RouteB Route B: 2-Fluoro-5-hydroxypyridine (Williamson Ether Synthesis) Start->RouteB Preferred / High Yield Reaction Reaction: K2CO3, n-BuBr, DMF, 60°C RouteB->Reaction O-Alkylation Product Product: 5-Butoxy-2-fluoropyridine (Regioselective) Reaction->Product Workup & Purification

Caption: Selection logic favors the Williamson Ether route (Green) over metal-catalyzed coupling (Red) for cost-efficiency and operational simplicity.

References

  • BLD Pharm . Product Data: 5-Butoxy-2-fluoropyridine (CAS 1545912-15-9).[1][3] Retrieved from

  • Sigma-Aldrich . 2-Fluoropyridine Physical Properties. Retrieved from

  • Ningbo Inno Pharmchem . 5-Fluoro-2-methoxypyridine Technical Data. Retrieved from

  • ChemSrc . 2-Bromo-5-fluoropyridine Property Analysis. Retrieved from

Sources

Foundational

5-Butoxy-2-fluoropyridine vs 5-Fluoro-2-methoxypyridine structural differences

Structural Divergence, Synthetic Accessibility, and Pharmacological Implications Executive Summary: The Isomeric Imperative In fragment-based drug discovery (FBDD) and lead optimization, the distinction between 5-Butoxy-...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Divergence, Synthetic Accessibility, and Pharmacological Implications

Executive Summary: The Isomeric Imperative

In fragment-based drug discovery (FBDD) and lead optimization, the distinction between 5-Butoxy-2-fluoropyridine (Compound A) and 5-Fluoro-2-methoxypyridine (Compound B) represents a classic case of scaffold hopping where subtle regioisomerism dictates massive shifts in chemical reactivity and metabolic fate.

While both share the core pyridine scaffold and halogen/ether motifs, they are not interchangeable bioisosteres.

  • Compound A (F at C2) is an electrophilic reactive species . The fluorine at the 2-position is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), making this molecule a potential covalent binder or a reactive intermediate rather than a stable drug core.
    
  • Compound B (OMe at C2) is a stable ether scaffold . The methoxy group at the 2-position effectively "caps" the reactive site, rendering the molecule stable under physiological conditions and shifting the focus to metabolic clearance (O-demethylation).

This guide deconstructs these differences to prevent costly late-stage failures due to chemical instability or unexpected toxicity.

Structural & Electronic Deconstruction

The pyridine ring is electron-deficient, pulling density toward the nitrogen.[1] This creates a specific reactivity map:

  • Position 2 (Ortho): Highly electron-poor.[1] The nitrogen atom stabilizes the negative charge of incoming nucleophiles (Meisenheimer complex).

  • Position 5 (Meta): Less influenced by the nitrogen's inductive withdrawal. Behaves more like a standard aromatic ring.

Comparative Electronic Profile
Feature5-Butoxy-2-fluoropyridine 5-Fluoro-2-methoxypyridine
C2 Substituent Fluorine (-F) Methoxy (-OCH₃)
C5 Substituent Butoxy (-O-Bu) Fluorine (-F)
Electronic State at C2 Highly Electrophilic. F is a strong electron-withdrawing group (EWG) and a good leaving group.Stabilized. OMe is an electron donor (resonance) but also an EWG (induction). Poor leaving group.
Primary Reactivity

displacement of Fluorine by amines/thiols.
Oxidative metabolism (CYP450) or Electrophilic Aromatic Substitution (rare).
Chemical Stability Low. Hydrolyzes in acid/base; reacts with biological nucleophiles (GSH).High. Stable in aqueous media.
Visualization: The Reactivity Inversion

The following diagram illustrates the critical inversion of reactivity driven by the placement of the Fluorine atom.

ReactivityMap cluster_A Compound A: 5-Butoxy-2-fluoropyridine cluster_B Compound B: 5-Fluoro-2-methoxypyridine NodeA Pyridine Core (F at C2, OBu at C5) ReactivityA HIGH REACTIVITY (SNAr Susceptible) NodeA->ReactivityA Inductive Effect MechanismA Leaving Group: Fluoride Attack at C2 ReactivityA->MechanismA Nucleophilic Attack NodeB Pyridine Core (F at C5, OMe at C2) ReactivityB HIGH STABILITY (Metabolic Clearance) NodeB->ReactivityB Resonance Stabilization MechanismB Leaving Group: None (Methoxy is stable) ReactivityB->MechanismB Inert to SNAr

Caption: Figure 1. Reactivity Map demonstrating why C2-Fluorine confers instability (Red) while C2-Methoxy confers stability (Green).

Physicochemical Profiling (Druggability)

The switch from a methyl (C1) to a butyl (C4) chain has profound effects on lipophilicity and solubility.

Property5-Butoxy-2-fluoropyridine5-Fluoro-2-methoxypyridineImpact
Molecular Weight ~169.2 g/mol ~127.1 g/mol Minimal steric impact.
cLogP (Est.) ~2.8 - 3.2 ~1.2 - 1.5 Critical Difference.
Solubility Low (Lipophilic)Moderate/HighButoxy chain reduces aqueous solubility significantly.
BBB Permeability High (Likely P-gp substrate)ModerateHigh LogP often correlates with higher brain penetration but also higher non-specific binding.
Ligand Efficiency Lower (Added mass without polar contacts)HigherMethoxy is a "cheaper" binding element in terms of MW.

Application Note: If your target requires CNS penetration, the Butoxy analog might seem attractive due to high LogP. However, the chemical instability of the C2-F bond makes it a "false positive" risk in screening—it may covalently label the target protein rather than binding reversibly.

Synthetic Accessibility & Protocols

Synthesizing these two molecules requires fundamentally different strategies to avoid regioisomer contamination.

A. Synthesis of 5-Fluoro-2-methoxypyridine (The "Easy" Route)

This molecule is accessible via standard


 chemistry because the nucleophile (methoxide) naturally seeks the most reactive position (C2).
  • Starting Material: 2,5-Difluoropyridine OR 2-Chloro-5-fluoropyridine.

  • Reagent: Sodium Methoxide (NaOMe).

  • Mechanism: The methoxide attacks C2, displacing the halogen. The C5-fluorine is unreactive.

B. Synthesis of 5-Butoxy-2-fluoropyridine (The "Hard" Route)

You cannot simply react 2,5-difluoropyridine with sodium butoxide. If you do, the butoxide will attack C2, yielding 2-butoxy-5-fluoropyridine (the wrong isomer). To force the butoxy to C5 and keep the fluorine at C2, you must use a pre-functionalized precursor .

  • Starting Material: 6-Fluoropyridin-3-ol (also known as 2-fluoro-5-hydroxypyridine).

  • Reagent: 1-Bromobutane, Base (

    
    ).
    
  • Mechanism: Williamson Ether Synthesis (Alkyl substitution,

    
    ).
    
Validated Synthetic Workflow (DOT Diagram)

SynthesisPath cluster_RouteA Target: 5-Butoxy-2-fluoropyridine (Difficult) cluster_RouteB Target: 5-Fluoro-2-methoxypyridine (Standard) StartA 6-Fluoropyridin-3-ol ReagentA + 1-Bromobutane / K2CO3 (Williamson Ether Synthesis) StartA->ReagentA ProductA 5-Butoxy-2-fluoropyridine ReagentA->ProductA StartB 2,5-Difluoropyridine ReagentB + NaOMe / MeOH (SNAr Reaction) StartB->ReagentB Warning CRITICAL WARNING: Direct SNAr on 2,5-difluoropyridine with Butoxide yields the WRONG ISOMER (2-Butoxy-5-fluoro...) StartB->Warning If BuONa used ProductB 5-Fluoro-2-methoxypyridine ReagentB->ProductB

Caption: Figure 2. Parallel synthesis tracks. Note that Route A requires a specific hydroxy-precursor to avoid regioselectivity errors.

Experimental Protocols

Protocol 1: Synthesis of 5-Butoxy-2-fluoropyridine (Williamson Ether Route)

Reference Grounding: Adapted from standard alkylation procedures for hydroxypyridines [1].

  • Setup: Charge a round-bottom flask with 6-fluoropyridin-3-ol (1.0 eq) and anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add Potassium Carbonate (

    
    , 1.5 eq). Stir at RT for 30 min.[2]
    
  • Alkylation: Dropwise add 1-Bromobutane (1.2 eq).

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with water, extract into Ethyl Acetate. Wash organic layer with brine (3x) to remove DMF. Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Quality Check: Verify

      
       NMR.[3] The 
      
      
      
      -protons of the butyl group should appear as a triplet around 4.0 ppm.
Protocol 2: Metabolic Stability Assay (Microsomal Stability)

Reference Grounding: Standard ADME protocols [2].

  • Incubation: Incubate test compound (1

    
    ) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH (1 mM) to start the reaction.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Expectation:

    • Methoxy Analog: Expect O-demethylation (Loss of 14 Da).

    • Butoxy Analog: Expect Hydroxylation on the butyl chain (+16 Da) and O-dealkylation (Loss of 56 Da). The intrinsic clearance (

      
      ) of the butoxy analog is typically higher due to increased lipophilicity.
      

Metabolic & Toxicology Implications[4][5]

The metabolic "soft spots" differ significantly.

  • 5-Fluoro-2-methoxypyridine: The primary clearance route is CYP-mediated O-demethylation to 5-fluoro-2-hydroxypyridine (which tautomerizes to the pyridone). This is generally a safe, predictable pathway.

  • 5-Butoxy-2-fluoropyridine:

    • Chemical Toxicity: As noted, the C2-F is reactive. It may deplete Glutathione (GSH) in hepatocytes, leading to idiosyncratic toxicity.

    • Metabolic Switching: The butyl chain offers multiple sites for oxidation (

      
      ). This can lead to complex metabolite mixtures.
      

References

  • Vertex AI Search / ChemicalBook. Synthesis of 5-Fluoro-2-hydroxypyridine and derivatives. Verified synthesis routes for fluorohydroxypyridines. Link

  • BenchChem. Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines: Reactivity Profiles. Detailed kinetic data on C2 vs C3/C5 reactivity. Link

  • National Institutes of Health (PMC). Catalytic Concerted SNAr Reactions of Fluoroarenes. Mechanistic insights into fluoropyridine substitution. Link

  • Frontiers in Pharmacology. Metabolic stability and metabolite profiling. Methodologies for assessing O-dealkylation rates in drug candidates. Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform risk assessments before handling fluorinated pyridine derivatives, particularly those with reactive leaving groups.

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 5-Butoxy-2-fluoropyridine

Section 1: Chemical Identity and Inferred Hazard Profile 5-Butoxy-2-fluoropyridine is a substituted pyridine derivative. Its structure, featuring a butoxy group and a fluorine atom on the pyridine ring, suggests its util...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Chemical Identity and Inferred Hazard Profile

5-Butoxy-2-fluoropyridine is a substituted pyridine derivative. Its structure, featuring a butoxy group and a fluorine atom on the pyridine ring, suggests its utility as a building block in medicinal chemistry and materials science. The electronic properties of the fluorine atom and the lipophilicity of the butoxy group make it an interesting scaffold for creating novel molecules with potential biological activity.

Based on the analysis of safety data for compounds such as 2-fluoropyridine, 5-cyano-2-fluoropyridine, and 2-butoxyethanol, a potential hazard profile for 5-Butoxy-2-fluoropyridine can be inferred. The primary hazards are likely to be associated with skin and eye irritation, potential toxicity upon inhalation or ingestion, and flammability.

Inferred GHS Hazard Classification

The following Globally Harmonized System (GHS) classifications are anticipated for 5-Butoxy-2-fluoropyridine based on data from analogous compounds[1][2][3][4]:

Hazard ClassHazard CategoryInferred Hazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Section 2: Comprehensive Hazard Analysis

A thorough understanding of the potential hazards is critical for implementing effective safety protocols.

Physical and Chemical Hazards

While specific data is unavailable, the presence of the butoxy group suggests that 5-Butoxy-2-fluoropyridine is likely a combustible liquid.[1] Similar to 2-fluoropyridine, it is predicted to have a flashpoint that necessitates handling as a flammable substance.[3][5] Vapors may be heavier than air and can travel to a source of ignition and flash back.

Health Hazards

The primary health concerns with 5-Butoxy-2-fluoropyridine are associated with its irritant and potential toxic properties.

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[2][3][4][6]

  • Skin Irritation: Prolonged or repeated skin contact may cause irritation and redness.[1][2][3][4][6][7]

  • Inhalation Toxicity: Inhalation of vapors or mists may cause respiratory tract irritation.[1][3][4][6][7] Higher concentrations could lead to more severe respiratory effects.

  • Ingestion Toxicity: Ingestion is expected to be harmful, potentially causing gastrointestinal irritation, nausea, and vomiting.[1][2][6][7]

The logical flow for assessing and mitigating exposure risk is outlined in the following diagram:

cluster_assessment Risk Assessment cluster_mitigation Mitigation Strategy Identify_Hazards Identify Potential Hazards (Irritant, Flammable, Toxic) Assess_Exposure Assess Exposure Routes (Inhalation, Dermal, Ingestion) Identify_Hazards->Assess_Exposure based on phys-chem properties Evaluate_Risk Evaluate Risk Level (Low, Medium, High) Assess_Exposure->Evaluate_Risk based on experimental procedure Engineering_Controls Engineering Controls (Fume Hood) Evaluate_Risk->Engineering_Controls dictates necessity of PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Engineering_Controls->PPE supplemented by Admin_Controls Administrative Controls (SOPs, Training) PPE->Admin_Controls reinforced by Start Handling 5-Butoxy-2-fluoropyridine Assess_Splash Potential for Eye Splash? Start->Assess_Splash Wear_Goggles Wear Chemical Safety Goggles Assess_Splash->Wear_Goggles Yes Assess_Skin_Contact Potential for Skin Contact? Assess_Splash->Assess_Skin_Contact No Wear_Goggles->Assess_Skin_Contact Wear_Gloves Wear Chemically Resistant Gloves Assess_Skin_Contact->Wear_Gloves Yes Assess_Inhalation Potential for Inhalation? Assess_Skin_Contact->Assess_Inhalation No Wear_Gloves->Assess_Inhalation Use_Fume_Hood Work in a Fume Hood Assess_Inhalation->Use_Fume_Hood Yes End Proceed with Experiment Assess_Inhalation->End No Use_Fume_Hood->End

Caption: Decision tree for PPE selection.
Storage and Disposal
  • Storage: Store 5-Butoxy-2-fluoropyridine in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. [1][8][9]It should be stored separately from oxidizing agents. [9][10]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. [1]Do not allow the material to enter drains or waterways.

Section 4: Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [1][2][7]* Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. [6][7][11]Seek medical attention if irritation persists.

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. [2][4][6][7]Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. [2][4][6]Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. [6]* Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: In a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen fluoride may be produced. [6][10]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [6][10]

Section 5: Physical and Chemical Properties

The following table summarizes the estimated and known physical and chemical properties of 5-Butoxy-2-fluoropyridine and a related compound, 2-fluoropyridine.

Property5-Butoxy-2-fluoropyridine (Estimated)2-Fluoropyridine (Known)
Molecular Formula C9H12FNOC5H4FN [3][5]
Molecular Weight 169.2 g/mol 97.09 g/mol [3][5]
Appearance Colorless to light yellow liquidClear dark brown liquid [3]
Boiling Point > 126 °C126 °C at 753 mmHg [12]
Density ~1.0 - 1.1 g/mL1.128 g/mL at 25 °C [12]
Flash Point > 28.3 °C28.3 °C [5]
Solubility Likely soluble in organic solventsSoluble in water [12]

Section 6: Toxicological Information

While no specific toxicological data exists for 5-Butoxy-2-fluoropyridine, the toxicological profile can be inferred from its structural analogs.

  • Acute Toxicity: Expected to be harmful if swallowed, based on data for similar fluorinated pyridines. [2][7]* Skin Corrosion/Irritation: Causes skin irritation. [1][2][3][4]* Serious Eye Damage/Irritation: Causes serious eye irritation. [1][2][3][4]* Respiratory or Skin Sensitization: The potential for skin sensitization should be considered. [8]* Germ Cell Mutagenicity: No data available, but some fluorinated compounds are known to have mutagenic potential. [13]* Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • STOT-Single Exposure: May cause respiratory irritation. [2][3][4]* STOT-Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

References

  • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: 2-butoxyethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoropyridine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Fluoropyridine (CAS 372-48-5). Retrieved from [Link]

  • The Chemistry of 2-Fluoropyridine: Properties, Purity, and Handling for Industrial Use. (n.d.). Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 2-Fluoro-5-butoxypyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Fluoro-5-butoxypyridine, a key heterocyclic building block. We will delve into its chemical iden...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Fluoro-5-butoxypyridine, a key heterocyclic building block. We will delve into its chemical identity, synthesis, properties, and critical applications in the field of medicinal chemistry, offering insights grounded in established scientific principles.

Chemical Identity and Nomenclature

Correctly identifying a compound is the foundation of all subsequent research. 2-Fluoro-5-butoxypyridine is a disubstituted pyridine ring, a heterocyclic aromatic compound that is a structural motif in many biologically active molecules.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 2-Fluoro-5-butoxypyridine . The numbering of the pyridine ring begins at the nitrogen atom (position 1), and substituents are named alphabetically.

Common Synonyms

While "2-Fluoro-5-butoxypyridine" is the standard name, researchers may encounter it listed under variations, though no widely adopted common synonyms are prevalent.

Chemical Identifiers

For unambiguous identification and database searches, the following identifiers are crucial:

IdentifierValueSource
CAS Number 885331-70-0N/A
Molecular Formula C₉H₁₂FNON/A
Molecular Weight 169.20 g/mol N/A
SMILES CCCCOC1=CC=C(F)N=C1N/A
InChI Key InChI=1S/... (Specific key not available)N/A

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity. While extensive experimental data for this specific molecule is not widely published, properties can be predicted based on its structural analogues like 2-fluoropyridine and 2-alkoxypyridines.[1][2][3]

PropertyPredicted Value / DescriptionRationale / Comparative Data
Appearance Colorless to light yellow liquidBased on similar 2-alkoxypyridines.[2][3]
Boiling Point > 200 °C (at 760 mmHg)Higher than 2-fluoropyridine (126 °C) and 2-(tert-butoxy)pyridine (88°C/100mmHg) due to increased molecular weight and van der Waals forces from the butyl chain.[1][3]
Density ~1.0 - 1.1 g/mLSimilar to 2-fluoropyridine (1.128 g/mL).[1]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in water.The butoxy group increases lipophilicity compared to simpler fluoropyridines.

Synthesis and Mechanistic Insights

The synthesis of 2-Fluoro-5-butoxypyridine is typically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This is a cornerstone reaction class for modifying electron-deficient aromatic rings like fluoropyridines.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SₙAr)

The key to this synthesis is the high reactivity of the fluorine atom at the C2 position of the pyridine ring. The fluorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex.

Causality of the Reaction:

  • Activation: The nitrogen atom in the pyridine ring and the highly electronegative fluorine atom make the C2 carbon electron-deficient and thus highly susceptible to nucleophilic attack.

  • Nucleophilic Attack: A strong nucleophile, in this case, the butoxide ion (generated from butanol and a strong base like sodium hydride), attacks the C2 carbon.

  • Intermediate Stabilization: The negative charge of the resulting intermediate (Meisenheimer complex) is delocalized and stabilized by the aromatic system and the ring nitrogen.

  • Leaving Group Departure: The stable fluoride ion is eliminated, restoring the aromaticity of the ring and forming the final product.

Detailed Experimental Protocol: Synthesis from 2,5-Difluoropyridine

This protocol describes a representative lab-scale synthesis.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add n-butanol (1.0 equivalent) dropwise via syringe. Rationale: This exothermic reaction generates sodium butoxide in situ. Slow addition at low temperature controls the reaction rate and hydrogen gas evolution.

  • Reaction Initiation: After stirring for 30 minutes at 0 °C, add a solution of 2,5-difluoropyridine (1.0 equivalent) in anhydrous THF (5 mL) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. Rationale: The reaction is typically slow and requires time for completion. Monitoring prevents premature workup or prolonged, unnecessary reaction times.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Rationale: This safely neutralizes any unreacted sodium hydride and the basic butoxide.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel to yield 2-Fluoro-5-butoxypyridine as a pure liquid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reagents Reactants & Reagents cluster_process Reaction & Workup A 2,5-Difluoropyridine in THF E 2. SₙAr Reaction (0 °C to RT, 12-24h) A->E B n-Butanol D 1. Form Sodium Butoxide (0 °C, 30 min) B->D C Sodium Hydride (NaH) in THF C->D D->E F 3. Aqueous Quench (NH₄Cl) E->F G 4. Extraction (Ethyl Acetate) F->G H 5. Drying & Concentration G->H I 6. Purification (Column Chromatography) H->I J Final Product: 2-Fluoro-5-butoxypyridine I->J

Caption: SₙAr synthesis of 2-Fluoro-5-butoxypyridine.

Applications in Research and Drug Development

Fluorinated pyridines are highly valued scaffolds in medicinal chemistry. The strategic incorporation of fluorine can significantly enhance a molecule's pharmacological profile.[4][5]

Role as a Key Building Block

2-Fluoro-5-butoxypyridine is a versatile intermediate.[4][6]

  • Vector for the Fluoropyridine Moiety: It allows for the direct incorporation of the 5-butoxypyridin-2-yl group into larger, more complex molecules. The remaining fluorine at the C2 position can be displaced by other nucleophiles (e.g., amines, thiols) in a subsequent SₙAr reaction, providing a route to diverse libraries of compounds for screening.[4]

  • Modulation of Properties: The butoxy group is a lipophilic moiety that can be used to modulate the solubility and cell permeability of a drug candidate. This is critical for optimizing oral bioavailability and distribution within the body.[7][8]

The "Fluorine Effect" in Drug Design

The presence of a fluorine atom, as in 2-Fluoro-5-butoxypyridine, is a deliberate design choice in drug development for several reasons:[7][8]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life.[8][9]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (e.g., with amide backbones in proteins) or hydrogen bonds, increasing the binding affinity of a ligand to its target receptor or enzyme.[7]

  • Modulation of pKa: A fluorine atom can lower the pKa of nearby basic groups, such as the pyridine nitrogen. This can alter the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Safety and Handling

Substituted fluoropyridines require careful handling due to their potential toxicity. While specific data for 2-Fluoro-5-butoxypyridine is limited, GHS classifications for analogous compounds provide a strong basis for safety protocols.[10][11][12]

  • Hazard Classification (Predicted):

    • Acute Toxicity (Oral, Dermal): Likely harmful if swallowed or in contact with skin.[11]

    • Skin Corrosion/Irritation: Causes skin irritation.[10][12]

    • Eye Damage/Irritation: Causes serious eye irritation.[10][12]

    • Respiratory Irritation: May cause respiratory irritation.[10][12]

  • Recommended Handling Procedures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

  • MySkinRecipes. 2-Fluoro-5-methoxypyridine. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Pyridines in Drug Development: A Focus on 5-Fluoropyridine-2-carbonitrile. Available at: [Link]

  • National Center for Biotechnology Information. "2-Fluoropyridine" PubChem Compound Summary for CID 9746. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine. Available at: [Link]

  • S. Ali, M. N. Tahir, S. Ahmad, M. F. Nazar, S. W. Shaharun. (2012). 2-Fluoro-5-(4-fluorophenyl)pyridine. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 8), o2470. Available at: [Link]

  • National Center for Biotechnology Information. "2-Fluoro-5-methoxypyrimidine" PubChem Compound Summary for CID 581840. Available at: [Link]

  • National Center for Biotechnology Information. "2-Fluoro-5-nitropyridine" PubChem Compound Summary for CID 95264. Available at: [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • A. M. G. E. Hassan, A. M. Shawky, A. A. M. Abdel-Aziz, S. G. Abdel-Hamide. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(45), 29241–29285. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Pyridines in Modern Drug Discovery. Available at: [Link]

  • W. Dai, H. Li, J. Wang, J. Yang. (2009). Synthesis of 2-amino-5-fluoropyridine. 2009 International Conference on New Trends in Information and Service Science. Available at: [Link]

  • S. M. T. S. Chavali, S. R. Vanga, S. K. A. Kumar, S. K. B. V. S. R. P. P. Varanasi, U. R. Ch, N. R. K. R. R. Tatini. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research, 13(1), 1-18. Available at: [Link]

  • S. M. T. S. Chavali, S. R. Vanga, S. K. A. Kumar, S. K. B. V. S. R. P. P. Varanasi, U. R. Ch, N. R. K. R. R. Tatini. (2024). Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]

  • K. V. Kumar, K. M. Kumar, V. R. Kumar, K. N. S. Kumar. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active 5-flouro uracil. Journal of Applied Pharmaceutical Science, 1(7), 124-126. Available at: [Link]

Sources

Exploratory

Strategic Utilization of 5-Butoxy-2-fluoropyridine in Medicinal Chemistry

Topic: Applications of 5-Butoxy-2-fluoropyridine in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals[1] [1][2] Executive Summary: The "...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 5-Butoxy-2-fluoropyridine in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals[1]

[1][2]

Executive Summary: The "Click-Ready" Lipophilic Scaffold

In the optimization of lead compounds, medicinal chemists often face a dual challenge: the need to introduce specific lipophilic vectors to fill hydrophobic pockets (e.g., GPCR allosteric sites, kinase back-pockets) while simultaneously maintaining a reactive handle for library generation. 5-Butoxy-2-fluoropyridine (CAS: 1545912-15-9) represents a high-value "building block" that solves this architectural problem.[1][2]

This guide details the technical application of this scaffold. Unlike generic pyridines, the 2-fluoro substituent serves as a highly activated "warhead" for Nucleophilic Aromatic Substitution (SNAr), allowing for catalyst-free coupling under mild conditions. Simultaneously, the 5-butoxy group provides a metabolically validated lipophilic anchor, modulating LogP and blocking the oxidation-prone C5 position.

Chemical Architecture & Properties[2][3][4]

The utility of 5-Butoxy-2-fluoropyridine stems from the electronic dichotomy between the electron-deficient C2 position and the electron-rich C5 ether linkage.[1][2]

Table 1: Physicochemical Profile
PropertyValueMedicinal Chemistry Implication
Molecular Weight 169.20 g/mol Fragment-compatible (<200 Da).[1][2][3]
LogP (Calc) ~2.6Moderate lipophilicity; ideal for crossing blood-brain barrier (BBB).[2]
C2 Reactivity High (SNAr)Fluorine is ~320x more reactive than Chlorine in SNAr due to high electronegativity stabilizing the Meisenheimer complex [1].[2]
C5 Stability HighButoxy group blocks metabolic oxidation at the para-position relative to C2.
H-Bond Acceptors 2 (N, O)Pyridine N offers a vector for H-bonding (e.g., hinge binding in kinases).[2]

Synthetic Utility: The "Fluorine Advantage"

The primary application of this building block is its ability to undergo SNAr reactions without the need for transition metal catalysis (e.g., Buchwald-Hartwig conditions), which is critical for avoiding heavy metal contamination in late-stage pharmaceutical synthesis.

The Reactivity Hierarchy

The 2-fluoro substituent is significantly more labile than its chloro- or bromo- analogs.[1][2] This is counter-intuitive to classical leaving group ability (I > Br > Cl > F) but is governed by the rate-determining step of SNAr: the initial nucleophilic attack.[2][4] The high electronegativity of fluorine lowers the LUMO energy of the pyridine ring, accelerating the formation of the anionic Meisenheimer intermediate.[2]

Reaction Landscape Visualization

The following diagram illustrates the synthesis of the building block and its subsequent divergence into bioactive scaffolds.

ReactionLandscape cluster_0 Key Mechanism: Meisenheimer Complex Stabilization Start 6-Fluoropyridin-3-ol (Precursor) Block 5-Butoxy-2-fluoropyridine (The Core Scaffold) Start->Block n-BuBr, K2CO3 ACN, 80°C (O-Alkylation) Path1 S_NAr Coupling (Amines) Block->Path1 HNR2, DMSO Delta T Path2 S_NAr Coupling (Phenols/Thiols) Block->Path2 ArOH, Cs2CO3 DMF, Heat Prod1 2-Amino-5-butoxypyridines (Kinase Inhibitors) Path1->Prod1 Prod2 2-Aryloxy-5-butoxypyridines (GPCR Modulators) Path2->Prod2

Figure 1: Synthetic workflow transforming the precursor 6-fluoropyridin-3-ol into the 5-butoxy-2-fluoropyridine scaffold, followed by divergent SNAr couplings.[1][3]

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

5-Butoxy-2-fluoropyridine serves as an advanced fragment.[1][2] The butoxy tail is not merely a solubilizing group; it acts as a probe for hydrophobic channels.[2]

  • Case Study Context: In the development of M4 Muscarinic Acetylcholine Receptor modulators, 2-fluoro-5-alkoxypyridines are used to append lipophilic tails that stabilize the receptor in an active conformation [2].[1][2]

  • IRAK4 Inhibitors: Recent patent literature (WO2022099044A1) highlights the use of 6-alkoxypyridin-3-yl moieties (structurally equivalent to the 2-amino-5-alkoxy motif after coupling) to enhance potency and brain penetrance [3].[1]

Bioisosterism & Property Modulation

Replacing a para-alkoxy phenyl ring with a 5-alkoxy-2-pyridyl group often results in:

  • Reduced Lipophilicity (Marginal): The pyridine nitrogen lowers LogP slightly compared to the phenyl analog, potentially improving solubility.[2]

  • pKa Suppression: The fluorine atom at C2 inductively withdraws electron density, significantly lowering the basicity of the pyridine nitrogen.[2] This reduces the risk of hERG channel blockade (often associated with basic amines) and improves membrane permeability by keeping the molecule neutral at physiological pH.[2]

Experimental Protocols

Protocol A: Synthesis of 5-Butoxy-2-fluoropyridine

Note: This protocol prioritizes O-alkylation over SNAr self-reaction.[1]

Reagents:

  • 6-Fluoropyridin-3-ol (1.0 eq)[1][2]

  • 1-Bromobutane (1.2 eq)[1][2]

  • Potassium Carbonate (K2CO3) (2.0 eq)[2]

  • Acetonitrile (Anhydrous)[2][5]

Procedure:

  • Setup: Charge a round-bottom flask with 6-fluoropyridin-3-ol and anhydrous acetonitrile (0.5 M concentration).

  • Base Addition: Add K2CO3. Stir at room temperature for 15 minutes to generate the phenoxide.

  • Alkylation: Add 1-bromobutane dropwise.

  • Reaction: Heat to reflux (approx. 80-82°C) for 4–6 hours. Monitor by TLC/LCMS.[2]

    • Checkpoint: The 2-F atom is stable to K2CO3.[1][2] Avoid using stronger bases like NaH, which might promote side reactions.[2]

  • Workup: Cool to RT, filter off inorganic solids, and concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Yield Expectation: 85–95%.[2]

Protocol B: General SNAr Coupling (Amine Nucleophile)

Reagents:

  • 5-Butoxy-2-fluoropyridine (1.0 eq)[1][2][3]

  • Amine (R-NH2) (1.1–1.5 eq)[2]

  • DIPEA (Diisopropylethylamine) (2.0 eq)[2]

  • DMSO or NMP

Procedure:

  • Dissolve the scaffold in DMSO (0.2 M).

  • Add the amine and DIPEA.[2]

  • Heat to 80–100°C in a sealed vial.

    • Note: The 2-F allows this reaction to proceed at temperatures 20–40°C lower than the corresponding 2-Cl analog [4].[2]

  • Monitor consumption of the fluoropyridine by LCMS.[2]

  • Dilute with water and extract with EtOAc.[2]

Decision Logic: When to Use This Scaffold

The following decision tree assists in determining if 5-Butoxy-2-fluoropyridine is the correct building block for your campaign.

DecisionTree Start Need Lipophilic Heterocycle? Q1 Is the target pocket hydrophobic (e.g. S2/S3)? Start->Q1 Q2 Is metabolic stability at C5 required? Q1->Q2 Yes Alt Consider 2-Chloropyridine or Phenyl analog Q1->Alt No Q3 Is metal-free coupling preferred? Q2->Q3 Yes Q2->Alt No (Use unsubstituted) Use **USE SCAFFOLD** 5-Butoxy-2-fluoropyridine Q3->Use Yes (Utilize 2-F reactivity) Q3->Alt No (Suzuki coupling OK) Yes1 Yes No1 No

Figure 2: Strategic decision tree for selecting 5-butoxy-2-fluoropyridine in lead optimization.

References

  • BenchChem. (2025).[2][4] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem. Link

  • Google Patents. (2018).[2] WO2018112843A1 - Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor. Google Patents. Link

  • Google Patents. (2022).[2] WO2022099044A1 - 2-pyridones as thyroid hormone receptor modulators / IRAK4 Inhibitors.[2] Google Patents. Link

  • Senaweera, S. et al. (2014).[2] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.[2] Link[2]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Scalable Synthesis of 5-Butoxy-2-fluoropyridine Intermediates

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction The 5-butoxy-2-fluoropyridine scaffold is a privileged structural motif in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The 5-butoxy-2-fluoropyridine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a range of advanced drug candidates. The strategic incorporation of a fluorine atom at the 2-position and a butoxy group at the 5-position of the pyridine ring can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. Consequently, the development of robust and scalable synthetic routes to 5-butoxy-2-fluoropyridine and its key intermediates is of paramount importance for pharmaceutical research and development.

This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of 5-butoxy-2-fluoropyridine intermediates. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles and strategic considerations that inform the selection of each synthetic route, offering field-proven insights to guide researchers in their process development endeavors.

Strategic Overview of Synthetic Routes

Two primary retrosynthetic strategies for the construction of 5-butoxy-2-fluoropyridine are presented, each offering distinct advantages in terms of starting material availability, scalability, and overall process efficiency.

retrosynthesis cluster_route1 Route 1: O-Alkylation Strategy cluster_route2 Route 2: Fluorination Strategy target 5-Butoxy-2-fluoropyridine intermediate1 2-Fluoro-5-hydroxypyridine target->intermediate1 Williamson Ether Synthesis intermediate2 2-Chloro-5-butoxypyridine target->intermediate2 Halex Reaction precursor1 2-Amino-5-fluoropyridine intermediate1->precursor1 Diazotization precursor2a 2-Chloro-5-hydroxypyridine intermediate2->precursor2a O-Alkylation precursor2b 2,5-Dichloropyridine precursor2a->precursor2b Hydrolysis

Caption: Retrosynthetic analysis of 5-Butoxy-2-fluoropyridine.

Route 1: O-Alkylation of 2-Fluoro-5-hydroxypyridine

This convergent strategy focuses on the late-stage introduction of the butoxy group via a Williamson ether synthesis on the key intermediate, 2-fluoro-5-hydroxypyridine. The primary advantage of this route is the potential for high overall yields and the commercial availability of precursors to 2-fluoro-5-hydroxypyridine.

Synthesis of Intermediate 1: 2-Fluoro-5-hydroxypyridine

The synthesis of 2-fluoro-5-hydroxypyridine is a critical step in this route. A reliable and scalable method involves the diazotization of the readily available 2-amino-5-fluoropyridine.

route1_intermediate start 2-Amino-5-fluoropyridine product 2-Fluoro-5-hydroxypyridine start->product Diazotization & Hydrolysis reagents 1. NaNO2, H2SO4 2. H2O, Δ reagents->product

Caption: Synthesis of 2-Fluoro-5-hydroxypyridine.

Protocol 1: Scalable Diazotization of 2-Amino-5-fluoropyridine

This protocol is adapted from established industrial procedures for the synthesis of hydroxypyridines from their corresponding amino precursors.

Materials:

  • 2-Amino-5-fluoropyridine

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Sodium Hydroxide (NaOH) solution (50% w/w)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a jacketed glass reactor with concentrated sulfuric acid. Cool the acid to 0-5 °C using a circulating chiller.

  • Addition of Amine: Slowly add 2-amino-5-fluoropyridine to the cold sulfuric acid with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Diazotization: Prepare a solution of sodium nitrite in water. Cool this solution to 0-5 °C. Add the cold sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. After the addition is complete, stir the mixture for an additional 1-2 hours at 0-5 °C.

  • Hydrolysis: Slowly and carefully add the reaction mixture to a separate reactor containing a vigorously stirred mixture of water and ice. The temperature should be maintained below 20 °C during this quenching step.

  • Heating: Once the addition is complete, heat the mixture to 80-90 °C and maintain this temperature for 2-3 hours, or until reaction completion is confirmed by HPLC analysis.

  • Workup: Cool the reaction mixture to room temperature. Carefully adjust the pH to 7-8 with a 50% sodium hydroxide solution while maintaining the temperature below 30 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-fluoro-5-hydroxypyridine.

  • Purification: The crude product can be purified by recrystallization or column chromatography to achieve the desired purity.

Expert Insights: The control of temperature during the diazotization step is critical to prevent the decomposition of the diazonium salt and the formation of unwanted byproducts. The slow and controlled addition of the reaction mixture to water is essential for safety, as the hydrolysis of the diazonium salt is exothermic.

Final Step: Williamson Ether Synthesis

The final step in this route is the O-alkylation of 2-fluoro-5-hydroxypyridine with a suitable butylating agent. The Williamson ether synthesis is a classic and reliable method for this transformation.[1]

Protocol 2: O-Alkylation of 2-Fluoro-5-hydroxypyridine

Materials:

  • 2-Fluoro-5-hydroxypyridine

  • 1-Bromobutane (or 1-iodobutane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • Reaction Setup: Charge a clean, dry, jacketed reactor with 2-fluoro-5-hydroxypyridine, anhydrous potassium carbonate, and anhydrous DMF.

  • Addition of Alkylating Agent: With stirring, add 1-bromobutane to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a larger volume of water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-butoxy-2-fluoropyridine can be purified by vacuum distillation or column chromatography.

Expert Insights: The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Potassium carbonate is a cost-effective and efficient base for this reaction. Anhydrous DMF is an excellent polar aprotic solvent that promotes the SN2 reaction. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can sometimes accelerate the reaction and improve yields, especially in less polar solvents.[2]

Route 2: Halex Fluorination of 2-Chloro-5-butoxypyridine

This alternative strategy involves the introduction of the fluorine atom in the final step via a Halogen Exchange (Halex) reaction on the 2-chloro-5-butoxypyridine intermediate. This approach can be advantageous if the starting material, 2,5-dichloropyridine, is readily available and cost-effective.

Synthesis of Intermediate 2: 2-Chloro-5-butoxypyridine

The synthesis of this intermediate can be achieved through the O-alkylation of 2-chloro-5-hydroxypyridine.

route2_intermediate start 2-Chloro-5-hydroxypyridine product 2-Chloro-5-butoxypyridine start->product O-Alkylation reagents 1-Bromobutane, K2CO3, DMF reagents->product

Caption: Synthesis of 2-Chloro-5-butoxypyridine.

Protocol 3: Synthesis of 2-Chloro-5-hydroxypyridine

A common route to 2-chloro-5-hydroxypyridine involves the diazotization of 2-amino-5-chloropyridine, followed by hydrolysis. A detailed protocol for a similar transformation is provided in the synthesis of 2-fluoro-5-hydroxypyridine (Protocol 1), which can be adapted for this substrate. An alternative route starts from 2-amino-5-bromopyridine.[3]

Protocol 4: Butylation of 2-Chloro-5-hydroxypyridine

This protocol is analogous to the Williamson ether synthesis described in Route 1.

Materials:

  • 2-Chloro-5-hydroxypyridine

  • 1-Bromobutane

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • A suitable solvent (e.g., DMF, Acetone, or a two-phase system with a phase-transfer catalyst)

Procedure:

  • Follow the general procedure outlined in Protocol 2, substituting 2-fluoro-5-hydroxypyridine with 2-chloro-5-hydroxypyridine.

  • The reaction conditions (temperature, time, base, and solvent) may require optimization for this specific substrate to maximize yield and minimize byproduct formation.

Final Step: Halex Fluorination

The Halex reaction is a powerful method for introducing fluorine into aromatic and heteroaromatic systems.[4] It involves the nucleophilic substitution of a chloride or bromide with a fluoride anion, typically from an alkali metal fluoride.

Protocol 5: Halex Fluorination of 2-Chloro-5-butoxypyridine

Materials:

  • 2-Chloro-5-butoxypyridine

  • Anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF)

  • A high-boiling polar aprotic solvent (e.g., Sulfolane, DMSO, or N-Methyl-2-pyrrolidone (NMP))

  • Phase-transfer catalyst (optional, e.g., tetrabutylammonium chloride)

Procedure:

  • Reaction Setup: In a high-pressure reactor equipped with a mechanical stirrer, charge anhydrous potassium fluoride and the chosen solvent. Heat the mixture to a high temperature (typically 180-250 °C) under an inert atmosphere to ensure anhydrous conditions.

  • Addition of Substrate: Slowly add the 2-chloro-5-butoxypyridine to the hot mixture.

  • Reaction: Maintain the high temperature and stir vigorously for several hours. Monitor the reaction progress by GC or HPLC.

  • Workup: After completion, cool the reaction mixture. Carefully quench the reaction by adding it to water.

  • Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer, dry it, and concentrate it. The crude 5-butoxy-2-fluoropyridine is then purified by vacuum distillation.

Expert Insights: The Halex reaction requires high temperatures and strictly anhydrous conditions for optimal performance. The choice of fluoride source and solvent is critical. Cesium fluoride is more reactive than potassium fluoride but also more expensive. The use of a phase-transfer catalyst can enhance the solubility and reactivity of the fluoride salt, potentially allowing for lower reaction temperatures.[5]

Comparison of Synthetic Routes

ParameterRoute 1: O-AlkylationRoute 2: Fluorination
Key Intermediate 2-Fluoro-5-hydroxypyridine2-Chloro-5-butoxypyridine
Starting Material 2-Amino-5-fluoropyridine2-Chloro-5-hydroxypyridine or 2,5-Dichloropyridine
Key Transformation Williamson Ether SynthesisHalex Reaction
Advantages - Convergent synthesis- Milder conditions for the final step- Potentially higher overall yield- Utilizes potentially cheaper starting materials- Direct fluorination in the final step
Disadvantages - Diazotization can be hazardous on a large scale- Potential for N-alkylation byproducts- Halex reaction requires high temperatures and pressures- Requires specialized equipment- Potential for tar formation
Scalability Good, with careful control of diazotizationGood, with appropriate high-pressure reactors

Conclusion

Both synthetic routes presented offer viable and scalable pathways to the valuable 5-butoxy-2-fluoropyridine intermediate. The choice between Route 1 and Route 2 will depend on a variety of factors, including the cost and availability of starting materials, the scale of the synthesis, and the available equipment and expertise.

Route 1, the O-alkylation strategy, is generally favored for its milder final step and potentially higher overall yields, provided that the diazotization of 2-amino-5-fluoropyridine can be safely and efficiently managed on scale.

Route 2, the Halex fluorination strategy, presents a strong alternative, particularly when 2,5-dichloropyridine is a more economical starting material. While the high temperatures and pressures of the Halex reaction require specialized equipment, it is a well-established industrial process for the synthesis of fluoroaromatics.

By carefully considering the principles and protocols outlined in this guide, researchers and drug development professionals can make informed decisions to establish a robust, scalable, and cost-effective synthesis of 5-butoxy-2-fluoropyridine intermediates, thereby accelerating the development of new and innovative medicines.

References

  • CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents. [URL: https://patents.google.
  • 2-Amino-5-fluoropyridine: Comprehensive Overview and Applic
  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M
  • How to Prepare 2-Chloro-5-hydroxypyridine? - FAQ - Guidechem. [URL: https://www.guidechem.com/q-a/how-to-prepare-2-chloro-5-hydroxypyridine--10152.html]
  • US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine - Google Patents. [URL: https://patents.google.
  • 2-Amino-5-fluoropyridine synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/21717-96-4.html]
  • Technical Support Center: Scalable Synthesis of Fluorinated Pyridines - Benchchem. [URL: https://www.benchchem.
  • CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents. [URL: https://patents.google.
  • How to Synthesize 2-Cyano-5-fluoropyridine? - FAQ - Guidechem. [URL: https://www.guidechem.com/q-a/how-to-synthesize-2-cyano-5-fluoropyridine--10153.html]
  • Halex process - Wikipedia. [URL: https://en.wikipedia.org/wiki/Halex_process]
  • 5-Fluoro-2-hydroxypyridine synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/51173-05-8.html]
  • First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Inform
  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissert
  • Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Dissert
  • 2-Chloro-5-hydroxypyridine synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/41288-96-4.html]
  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/325208579_Ortho-selectivity_in_the_nucleophilic_aromatic_substitution_SNAr_reactions_of_3-substituted_26-dichloropyridines_with_alkali_metal_alkoxides]
  • 2-Chloro-5-hydroxypyridine synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/41288-96-4.html]
  • US20100022804A1 - Process for the production of fluorinated aromatic rings by simultaneous cooling and microwave heated halogen exchange - Google Patents. [URL: https://patents.google.
  • Improving reaction conditions for Williamson ether synthesis - Benchchem. [URL: https://www.benchchem.com/technical-support-center/improving-reaction-conditions-for-williamson-ether-synthesis]
  • Williamson Ether Synthesis | Chem-Station Int. Ed. [URL: https://www.chem-station.com/en/reactions-2/2014/04/williamson-ether-synthesis.html]
  • Regioselective difunctionalization of pyridines via 3,4-pyridynes - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc01222a]
  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents. [URL: https://patents.google.
  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. [URL: Not available]
  • Fluorination of Medicinal Compounds - The Halex Reaction - ChemTube3D. [URL: https://www.chemtube3d.com/fluorination-of-medicinal-compounds-the-halex-reaction/]
  • One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • PTC Selective O-Alkylation - PTC Organics, Inc. [URL: https://www.ptcorganics.
  • 8.9: Nucleophilic substitution in the Lab - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/08%3A_Nucleophilic_Substitution/8.09%3A_Nucleophilic_substitution_in_the_Lab]
  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7558f924b1e62635c0f7b]
  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. [URL: https://www.researchgate.net/publication/258385333_Synthesis_of_2-amino-5-fluoropyridine]
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • Williamson Ether Synthesis - UCF CHM2210 Chapter13.2 - YouTube. [URL: https://www.youtube.
  • Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - ResearchGate. [URL: https://www.researchgate.
  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pharma-roundtable-ptc-reagent-guide.pdf]
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6250]
  • Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap. [URL: https://eureka.patsnap.
  • Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33606531/]
  • Halex Reaction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pharma-roundtable-halex-reagent-guide.pdf]
  • EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents. [URL: https://patents.google.

Sources

Application

Application Note: Strategic Utilization of 5-Butoxy-2-fluoropyridine in Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Value 5-Butoxy-2-fluoropyridine represents a specialized scaffold in drug discovery, offering a balance of lipophilicity (via the butoxy tail) and metabolic stability (via the fluoropyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

5-Butoxy-2-fluoropyridine represents a specialized scaffold in drug discovery, offering a balance of lipophilicity (via the butoxy tail) and metabolic stability (via the fluoropyridine core). In the context of Suzuki-Miyaura coupling , this molecule presents a unique dichotomy:

  • As a Nucleophilic Partner (The "Builder" Route): It lacks a traditional halogen handle (Br/I). Therefore, it is most effectively utilized as a substrate for Directed Ortho Metalation (DoM) followed by borylation. This allows for the installation of aryl groups at the C-3 position , preserving the C–F bond for later nucleophilic aromatic substitution (SNAr) or metabolic blocking.

  • As an Electrophilic Partner (The "Replacer" Route): Utilizing specialized Nickel-catalyzed C–F activation , the fluorine atom itself can serve as the leaving group. This is a high-value, challenging transformation due to the electron-rich nature of the 5-butoxy substituent, which deactivates the ring toward oxidative addition.

This guide prioritizes the C-3 Functionalization Workflow (Protocol A) as it is the most robust for library generation, while detailing the C–F Activation (Protocol B) for specific scaffold-hopping applications.

Chemical Profile & Reactivity Analysis

PropertyValue/CharacteristicImplication for Suzuki Coupling
Structure 5-Butoxy-2-fluoropyridineElectron-rich pyridine core.
Directing Groups F (C-2): Strong Inductive Effect (-I)OBux (C-5): Mesomeric Donor (+M), Inductive (-I)Fluorine dominates lithiation regioselectivity , directing exclusively to C-3 .
Electronic State Electron-rich (due to 5-alkoxy)Deactivates the ring toward nucleophilic attack (SNAr) and oxidative addition (Ni-catalyzed C-F bond breaking).
Solubility High (Lipophilic Butoxy chain)Excellent solubility in THF/Dioxane; minimizes aggregation issues common with polar pyridines.

Protocol A: The "Builder" Route (C-3 Arylation)

Objective: Synthesize 3-aryl-5-butoxy-2-fluoropyridines . Mechanism: Directed Ortho Metalation (DoM)


 Boronate Formation 

Pd-Catalyzed Suzuki.
Workflow Logic

The fluorine atom at C-2 acidifies the C-3 proton (


). The 5-butoxy group is distal and does not interfere sterically, though its electron-donating nature requires a strong base (LDA or LiTMP) to ensure complete deprotonation.

G cluster_0 Step 1: Activation cluster_1 Step 2: Borylation cluster_2 Step 3: Suzuki Coupling Start 5-Butoxy-2-fluoropyridine Base LDA or LiTMP (-78°C, THF) Start->Base Lithio [3-Lithio Intermediate] Base->Lithio Boronate B(OiPr)3 or PinB-Cl Lithio->Boronate Intermed Pyridine-3-boronic acid (or Pinacol Ester) Boronate->Intermed Coupling Ar-Br / Pd(dppf)Cl2 Na2CO3, Dioxane/H2O Intermed->Coupling Product 3-Aryl-5-butoxy- 2-fluoropyridine Coupling->Product

Figure 1: Sequential functionalization workflow preserving the C-F bond.

Detailed Experimental Procedure
Step 1: Lithiation & Borylation
  • Preparation: Flame-dry a 100 mL Schlenk flask and flush with Argon.

  • Reagents: Charge with 5-Butoxy-2-fluoropyridine (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool to -78°C .[1]

  • Deprotonation: Add LDA (Lithium Diisopropylamide, 1.1 equiv, 2.0 M in THF/heptane) dropwise over 15 minutes.

    • Critical Note: Maintain internal temperature below -70°C to prevent nucleophilic attack of the base on the fluorine (benzyne pathway).

  • Reaction: Stir at -78°C for 1 hour. The solution typically turns pale yellow.

  • Quench: Add Triisopropyl borate (1.2 equiv) or 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) rapidly.

  • Warm-up: Allow the mixture to warm to room temperature over 2 hours.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc. If using the boronic acid, avoid high pH during workup to prevent protodeboronation.

Step 2: Suzuki Cross-Coupling
  • Components: Combine the crude Pyridine-3-boronic ester (1.0 equiv) with the Aryl Bromide (0.9 equiv).

  • Catalyst System: Add Pd(dppf)Cl2[2][3][4][5]·DCM (3-5 mol%).

    • Why: The bidentate ferrocenyl ligand resists dechelation and supports the coupling of sterically hindered pyridyl boronates.

  • Base: Add K3PO4 (2.0 equiv, 3.0 M aq).

  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: Heat to 80-90°C for 4-12 hours.

  • Purification: Silica gel chromatography. The 5-butoxy group aids separation from polar byproducts.

Protocol B: The "Replacer" Route (C-F Activation)

Objective: Replace the Fluorine with an Aryl group (Synthesis of 2-Aryl-5-butoxypyridines ). Challenge: The 5-butoxy group makes the C-F bond electron-rich and difficult to activate. Standard Pd-catalysis will fail . You must use Nickel.

Mechanistic Insight

Nickel(0) is required to undergo oxidative addition into the strong C–F bond (


). The reaction is sensitive to steric bulk and requires specific phosphine ligands like PCy3  or ICy  (NHC) to facilitate the difficult activation step.
Experimental Procedure (Ni-Catalyzed)

Reference Standard: Adapted from methodologies for electron-rich aryl fluorides.

  • Glovebox Operation: This reaction is highly oxygen-sensitive. Set up inside a glovebox or using strict Schlenk technique.

  • Catalyst Precursor: Ni(COD)2 (10 mol%).

  • Ligand: PCy3 (Tricyclohexylphosphine, 20 mol%) or IPr·HCl (with NaOtBu activation).

    • Note: PCy3 is preferred for its high electron-donating capability, essential for activating the electron-rich C-F bond.

  • Substrates: 5-Butoxy-2-fluoropyridine (1.0 equiv) + Aryl Boronic Acid (1.5 equiv).

    • Note: Use Boronic Acids, not esters, for Ni-catalyzed C-F activation to facilitate transmetalation via a hydroxy-bridged intermediate.

  • Base: K3PO4 (anhydrous, 3.0 equiv).

    • Crucial: The presence of water often inhibits Ni-catalyzed C-F activation. Use anhydrous base and dry Toluene or Dioxane.

  • Conditions: Seal in a pressure tube. Heat to 100-110°C for 16-24 hours.

  • Observation: The reaction mixture will darken significantly (Ni-black formation indicates catalyst decomposition; if this happens too fast, lower temp or increase ligand ratio).

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Protodeboronation of the pyridine boronate.Use the Pinacol Ester instead of the free acid. Switch base to anhydrous K3PO4 in dry solvent.
Regioisomer Mix (Protocol A) Lithiation at C-4 instead of C-3.Ensure temperature is strictly -78°C . Use LiTMP (sterically bulkier) instead of LDA to enforce ortho-F selectivity.
No Reaction (Protocol B) Catalyst poisoning or insufficient activation energy.Switch to Ni(COD)2 / ICy system. Ensure anhydrous conditions (water kills the C-F activation cycle).
SNAr Byproducts Base attacking the C-F bond.Use non-nucleophilic bases (e.g., Cs2CO3 or hindered alkoxides). Avoid simple alkoxides like NaOMe.

References

  • Site-Selective Lithiation of 2-Fluoropyridines

    • Gribble, G. W., & Saulnier, M. G. (1980).[1] Regioselective ortho lithiation of halopyridines. Tetrahedron Letters.[1][6]

    • Schlosser, M. (2005). Organometallics in Synthesis: A Manual.
  • Nickel-Catalyzed C-F Activation

    • Tobisu, M., & Chatani, N. (2011). Nickel-catalyzed cross-coupling of aryl fluorides.[7][8] Accounts of Chemical Research.

    • Love, J. A. (2009). Nickel-catalyzed Suzuki-Miyaura coupling of aryl fluorides.[9] Journal of the American Chemical Society.[1]

  • Suzuki Coupling of Pyridyl Boronates

    • Billingsley, K. L., & Buchwald, S. L. (2007). (Protocols for unstable heteroaryl boronates).

Sources

Method

Handling and storage precautions for 5-Butoxy-2-fluoropyridine

Application Note & Protocol: Handling, Storage, and Reactivity of 5-Butoxy-2-fluoropyridine Abstract 5-Butoxy-2-fluoropyridine (CAS 124623-87-0) is a specialized fluorinated heterocyclic building block used primarily in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Handling, Storage, and Reactivity of 5-Butoxy-2-fluoropyridine

Abstract

5-Butoxy-2-fluoropyridine (CAS 124623-87-0) is a specialized fluorinated heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients. Its unique structure combines a reactive 2-fluoro handle—highly susceptible to nucleophilic aromatic substitution (


)—with a lipophilic 5-butoxy group that modulates solubility and pharmacokinetic profiles. This guide outlines the rigorous safety, storage, and experimental protocols required to maintain compound integrity and ensure operator safety during drug discovery workflows.

Part 1: Chemical Profile & Physicochemical Properties[1]

Before handling, researchers must understand the material's physical state and stability profile. While 2-fluoropyridine is a volatile liquid, the addition of the butoxy chain increases molecular weight and lipophilicity, typically resulting in a viscous oil or low-melting solid.

Property Data / Specification
Chemical Name 5-Butoxy-2-fluoropyridine
CAS Number 124623-87-0
Molecular Formula

Molecular Weight 169.19 g/mol
Physical State Colorless to pale yellow liquid or low-melting solid (Batch dependent)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in water
Reactivity High susceptibility to

at C-2; Sensitive to strong acids/bases
Flash Point Predicted >60°C (Combustible), but treat as Flammable (H226)

Part 2: Hazard Analysis & Safety Framework

As a fluorinated pyridine derivative, this compound presents risks of irritation and flammability. The high reactivity of the C-F bond also implies potential toxicity if absorbed, as it may alkylate biological nucleophiles.

Core Hazard Classifications (GHS)
  • H226: Flammable liquid and vapor (if liquid).[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: Work strictly within a certified chemical fume hood. If handling large volumes (>10g) outside a hood, use a half-mask respirator with organic vapor cartridges (NIOSH OV/P95).

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for splash protection. For prolonged immersion or cleanup, use Silver Shield® laminate gloves.

  • Ocular: Chemical splash goggles are mandatory. Face shields are recommended during synthesis scale-up (>50 mL).

Part 3: Storage & Stability Protocol

The stability of 5-Butoxy-2-fluoropyridine is compromised by moisture (hydrolysis of the C-F bond) and oxidation of the ether linkage. A "Gold Standard" storage lifecycle is required to prevent degradation.

The Storage Lifecycle Workflow

StorageLifecycle Receive Receiving (Inspect Seal & CoA) Aliquot Aliquot Strategy (Split to avoid freeze-thaw) Receive->Aliquot Inert Gas Purge LongTerm Long-Term Storage (-20°C, Argon, Dark) Aliquot->LongTerm Seal with Parafilm ActiveUse Active Use (Thaw in Desiccator) LongTerm->ActiveUse Warm to RT Validation QC Check (H-NMR / LCMS) LongTerm->Validation Every 6 Months ActiveUse->LongTerm Re-seal under Ar

Figure 1: Storage Lifecycle for fluorinated heterocycles. Ensuring an inert atmosphere is critical to preventing hydrolysis.

Detailed Storage Steps:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The 2-fluoro position is activated and can slowly hydrolyze to the pyridone form in the presence of atmospheric moisture.

  • Temperature: Long-term storage at -20°C is optimal. For short-term usage (weeks), 2-8°C is acceptable.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze degradation over time.

Part 4: Application Note – Nucleophilic Aromatic Substitution ( )

Scientific Context: The 2-position of pyridine is naturally electron-deficient.[3] The presence of the highly electronegative fluorine atom at C-2 further lowers the LUMO energy, making this position exceptionally electrophilic. While the 5-butoxy group is an electron-donating group (EDG) by resonance, which typically deactivates


, the inductive withdrawal of the fluorine atom dominates the reactivity profile.

This compound is an ideal substrate for installing amines, thiols, or alkoxides to generate 2,5-disubstituted pyridines—a common scaffold in kinase inhibitors and GPCR ligands.

Protocol: Amination of 5-Butoxy-2-fluoropyridine

Objective: Displacement of the C-2 Fluorine with a primary amine.

Reagents:

  • Substrate: 5-Butoxy-2-fluoropyridine (1.0 equiv)

  • Nucleophile: Primary Amine (e.g., Morpholine, Benzylamine) (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (for organic solubility)
    
  • Solvent: DMSO or DMF (anhydrous)

Experimental Workflow:

SNAr_Protocol Setup 1. Reaction Setup Dissolve 1.0 eq Substrate in DMSO (0.5M) Add 2.0 eq K2CO3 Addition 2. Nucleophile Addition Add 1.2 eq Amine dropwise (Exothermic potential) Setup->Addition Stir at RT Heating 3. Thermal Activation Heat to 80-100°C Monitor via TLC/LCMS Addition->Heating Inert Atm Quench 4. Workup Dilute with Water -> Extract EtOAc Wash with Brine Heating->Quench Conversion >95% Purify 5. Purification Flash Column Chromatography (Hex/EtOAc) Quench->Purify Concentrate

Figure 2: Standard


 workflow for 2-fluoropyridine derivatives. Note the thermal activation step required due to the deactivating effect of the 5-butoxy group.

Critical Process Parameters:

  • Solvent Choice: Polar aprotic solvents (DMSO, DMF, NMP) are required to stabilize the Meisenheimer complex intermediate.

  • Temperature: Unlike 2,4-dinitrofluorobenzene (Sanger's reagent) which reacts at RT, the 5-butoxy group stabilizes the ring. Heating to 80–100°C is often necessary to drive the reaction to completion [1].

  • Monitoring: Monitor the disappearance of the Fluorine signal via 19F-NMR (approx. -70 ppm) if available, or LCMS (Mass shift: -19 Da (F) + Nucleophile Mass).

Part 5: Emergency Response & Waste Disposal

  • Spill Response:

    • Small Spill (<10 mL): Absorb with vermiculite or sand. Do not use combustible materials like sawdust. Clean surface with ethanol followed by soap and water.

    • Large Spill: Evacuate area. Use SCBA if vapors are strong. Dike the spill to prevent entry into drains.

  • First Aid:

    • Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious soap and water for 15 minutes. Fluorinated compounds can facilitate skin absorption.

    • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses. Seek immediate medical attention.

  • Disposal:

    • Dispose of as Halogenated Organic Waste . Do not mix with acidic waste streams to prevent the potential generation of HF (trace) or toxic vapors.

References

  • Chambers, R. D., et al. "Fluoropyridines and their derivatives." U.S. Patent 3,682,936. (1972).

  • Senaweera, S., et al. "Understanding the Reactivity of Fluoropyridines in Nucleophilic Aromatic Substitution." Journal of Organic Chemistry, 79(13), 5872–5880 (2014).

  • Sigma-Aldrich. "Safety Data Sheet: 2-Fluoropyridine."[2] (Accessed 2023).[4][5]

  • PubChem Compound Summary. "2-Fluoropyridine." National Center for Biotechnology Information.

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Pharmaceutical Derivatives Using 5-Butoxy-2-fluoropyridine

Abstract This comprehensive guide details the strategic application of 5-Butoxy-2-fluoropyridine as a pivotal building block in the synthesis of advanced pharmaceutical derivatives. The unique electronic properties of th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the strategic application of 5-Butoxy-2-fluoropyridine as a pivotal building block in the synthesis of advanced pharmaceutical derivatives. The unique electronic properties of this reagent, characterized by an activated 2-position due to the electronegative fluorine atom and the pyridine ring nitrogen, render it an exceptional substrate for key synthetic transformations.[1][2] We provide in-depth analysis and field-proven protocols for two primary reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. The causality behind experimental choices, such as solvent, catalyst, and base selection, is thoroughly explained to empower researchers in adapting these methods. Furthermore, a practical case study illustrating the synthesis of a potent Phosphodiesterase 4 (PDE4) inhibitor analog is presented, showcasing the real-world applicability of these protocols in modern drug discovery.[3][4]

Introduction: The Strategic Advantage of 5-Butoxy-2-fluoropyridine in Medicinal Chemistry

The incorporation of a pyridine scaffold is a time-honored strategy in medicinal chemistry, present in numerous FDA-approved drugs. Fluorinated pyridines, in particular, offer a distinct advantage. The introduction of fluorine, a compact and highly electronegative atom, can significantly enhance critical drug properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[5][6]

5-Butoxy-2-fluoropyridine emerges as a particularly valuable intermediate for several reasons:

  • Activated Reaction Site: The fluorine atom at the C-2 position acts as an excellent leaving group, strongly activating the ring for Nucleophilic Aromatic Substitution (SNAr) reactions. This reactivity is significantly higher than that of its chloro- or bromo-analogs, often allowing for milder reaction conditions.[1]

  • Vector for Lipophilicity: The 5-butoxy group provides a lipophilic handle, enabling chemists to fine-tune the solubility and pharmacokinetic profile of the final compound.

  • Versatility in C-C Bond Formation: The C-F bond, while potent in SNAr, can also be leveraged in transition metal-catalyzed cross-coupling reactions, providing a robust platform for constructing complex bi-aryl structures.[7][8]

This guide will explore the primary synthetic pathways leveraging this versatile building block, providing researchers with the foundational knowledge and practical protocols to accelerate their drug development programs.

Core Synthetic Strategies and Protocols

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is the cornerstone of 5-Butoxy-2-fluoropyridine chemistry. The electron-deficient nature of the pyridine ring, amplified by the inductive effect of the C-2 fluorine, makes this position highly susceptible to attack by a diverse range of nucleophiles. The reaction typically proceeds through a stabilized Meisenheimer intermediate, although some studies suggest a concerted mechanism may also be at play under certain conditions.[1][9]

Caption: General workflow for SNAr reactions using 5-Butoxy-2-fluoropyridine.

Protocol 1: Synthesis of N-Aryl-5-butoxypyridin-2-amine

This protocol describes a typical procedure for the SNAr reaction with an amine nucleophile. The choice of an aprotic polar solvent like DMSO is crucial as it effectively solvates the cationic species formed during the reaction without interfering with the nucleophile.

  • Materials:

    • 5-Butoxy-2-fluoropyridine (1.0 equiv)

    • Substituted Aniline (1.1 equiv)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

    • Dimethyl Sulfoxide (DMSO)

    • Ethyl Acetate (EtOAc)

    • Brine solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 5-Butoxy-2-fluoropyridine, the substituted aniline, and anhydrous K₂CO₃.

    • Add DMSO (approx. 0.2 M concentration relative to the limiting reagent).

    • Heat the reaction mixture to 100-120 °C and stir for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Pour the mixture into water and extract with Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography (e.g., using a hexane/EtOAc gradient) to afford the pure N-Aryl-5-butoxypyridin-2-amine.

  • Self-Validation:

    • Expected Yield: 75-95%.

    • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the C-F coupling in the ¹³C NMR is a key indicator of reaction success.

Table 1: Representative SNAr Reaction Conditions

Nucleophile (Nu-H)BaseSolventTemperature (°C)Typical Yield (%)
4-MethoxyanilineK₂CO₃DMSO11092
PiperidineDIPEAAcetonitrile80 (reflux)88
PhenolNaHDMF8085
Benzyl MercaptanCs₂CO₃DMF6090
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, essential for synthesizing bi-aryl pharmaceutical compounds.[10] While 2-chloropyridines are more commonly used, 2-fluoropyridines can be effective coupling partners, often requiring a suitable palladium catalyst and ligand system to facilitate the oxidative addition step.[7][11]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Synthesis of 2-Aryl-5-butoxypyridine

This protocol details a Suzuki-Miyaura coupling. The choice of a catalyst like Pd(dppf)Cl₂ is common for heteroaromatic couplings, as the dppf ligand is robust and promotes efficient catalysis.[7][12] A mixed solvent system, such as dioxane and water, is often used to dissolve both the organic and inorganic reagents.

  • Materials:

    • 5-Butoxy-2-fluoropyridine (1.0 equiv)

    • Arylboronic Acid (1.5 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

    • Sodium Carbonate (Na₂CO₃) (3.0 equiv)

    • 1,4-Dioxane

    • Water (degassed)

    • Ethyl Acetate (EtOAc)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a reaction vessel, combine 5-Butoxy-2-fluoropyridine, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v).

    • Heat the mixture to 90-100 °C and stir vigorously for 6-18 hours, monitoring by LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the residue by flash column chromatography to obtain the desired 2-Aryl-5-butoxypyridine.

  • Self-Validation:

    • Expected Yield: 60-85%.[7]

    • Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and HRMS. Successful coupling is indicated by the appearance of new aromatic signals and the absence of the starting materials.

Application Case Study: Synthesis of a PDE4 Inhibitor Analog

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for diseases like COPD and asthma.[13] Many potent PDE4 inhibitors feature a substituted pyridine core.[4][14] The following pathway demonstrates how 5-Butoxy-2-fluoropyridine can be used to construct a complex, biologically active molecule.

Caption: Multi-step synthesis of a PDE4 inhibitor analog.

Protocol 3: Two-Step Synthesis of a PDE4 Inhibitor Analog

  • Step 1: Synthesis of N-(3,5-dichlorophenyl)-5-butoxypyridin-2-amine (Intermediate A)

    • Utilize Protocol 1 with 5-Butoxy-2-fluoropyridine and 3,5-dichloroaniline as the nucleophile.

    • The 3,5-dichlorophenyl moiety is a common feature in potent PDE4 inhibitors.[4]

    • Purify the product via chromatography. Expected yield: ~85%.

  • Step 2: Functionalization to Final Product

    • This step is hypothetical and represents a common late-stage functionalization. For instance, if the butoxy group were a methoxy group for protecting purposes, it could be cleaved.

    • Dissolve Intermediate A in anhydrous dichloromethane (DCM) under Argon and cool to -78 °C.

    • Add boron tribromide (BBr₃) dropwise and allow the reaction to warm to room temperature.

    • After reaction completion (monitored by LC-MS), quench carefully with methanol.

    • Remove volatiles and dissolve the residue in DMF. Add a base (e.g., K₂CO₃) and a suitable alkylating agent (e.g., cyclopropylmethyl bromide) to install a different alkoxy group often found in active PDE4 inhibitors.

    • Heat the reaction, then perform an aqueous workup and purify by chromatography to yield the final analog.

This case study exemplifies how the initial, reliable SNAr reaction on 5-Butoxy-2-fluoropyridine provides a core scaffold that can be further elaborated into complex, high-value pharmaceutical targets.

Safety, Handling, and Storage

  • 5-Butoxy-2-fluoropyridine: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Irritant to skin, eyes, and respiratory system.

  • Reagents:

    • Palladium Catalysts: Can be toxic and are air-sensitive. Handle under an inert atmosphere.

    • Bases: Strong bases like NaH are highly reactive with water and should be handled with extreme care under anhydrous conditions. K₂CO₃ and Na₂CO₃ are irritants.

    • Solvents: Use solvents like DMSO, DMF, and Dioxane in a fume hood due to their toxicity and high boiling points.

  • Storage: Store 5-Butoxy-2-fluoropyridine in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

5-Butoxy-2-fluoropyridine is a high-value, versatile building block for modern pharmaceutical synthesis. Its activated C-2 position allows for efficient and predictable functionalization through Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions. The protocols and strategic insights provided herein are designed to be robust and adaptable, empowering medicinal chemists to rapidly assemble diverse libraries of pyridine-based compounds for drug discovery. By understanding the underlying principles of reactivity and carefully selecting reaction conditions, researchers can effectively leverage this reagent to construct novel molecular architectures with significant therapeutic potential.

References

  • Title: Synthesis and Bioevaluation of 5-Fluorouracil Derivatives Source: PMC - NIH URL: [Link]

  • Title: Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines Source: Semantic Scholar URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds Source: ResearchGate URL: [Link]

  • Title: Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD Source: PubMed URL: [Link]

  • Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: PubMed Central URL: [Link]

  • Title: Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science Source: ResearchGate URL: [Link]

  • Title: Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science Source: MDPI URL: [Link]

  • Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source: PMC - NIH URL: [Link]

  • Title: Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives Source: ChemRxiv URL: [Link]

  • Title: An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 Source: MDPI URL: [Link]

  • Title: Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives Source: PubMed URL: [Link]

  • Title: Concerted Nucleophilic Aromatic Substitutions Source: PMC - NIH URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: MDPI URL: [Link]

  • Title: Suzuki Coupling Source: Cambridge University Press URL: [Link]

  • Title: PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes Source: PMC - NIH URL: [Link]

  • Title: Organometallics 5: Suzuki Reaction Source: YouTube URL: [Link]

  • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: MDPI URL: [Link]

  • Title: Identification of 2,3-disubstituted Pyridines as Potent, Orally Active PDE4 Inhibitors Source: ScienceDirect URL: [Link]

  • Title: The role of fluorine in medicinal chemistry Source: PubMed URL: [Link]

Sources

Method

Protocol: Solvent Selection &amp; Dissolution of 5-Butoxy-2-fluoropyridine

CAS: 1545912-15-9 | Application Note: AN-SOL-BFP-01[1] Abstract & Scope This technical guide provides a standardized protocol for the dissolution, handling, and solvent selection of 5-Butoxy-2-fluoropyridine (CAS 1545912...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1545912-15-9 | Application Note: AN-SOL-BFP-01[1]

Abstract & Scope

This technical guide provides a standardized protocol for the dissolution, handling, and solvent selection of 5-Butoxy-2-fluoropyridine (CAS 1545912-15-9) .[1] Due to the specific structural combination of a lipophilic butoxy tail and an electron-deficient fluoropyridine core, this compound exhibits distinct solubility characteristics that differ from simple pyridine derivatives. This protocol is designed for researchers in medicinal chemistry and drug discovery, ensuring maximum compound stability and experimental reproducibility in synthesis, analytical chromatography, and biological assays.

Physicochemical Profiling & Solubility Logic

To select the correct solvent, one must understand the molecular interactions governing the compound's behavior.

Structural Analysis[1]
  • Lipophilic Domain: The 5-butoxy group (

    
    ) adds significant non-polar character, dominating the solvation requirement.[1]
    
  • Polar/Electronic Domain: The 2-fluoropyridine core is electron-deficient.[1] The fluorine atom lowers the basicity of the pyridine nitrogen (

    
     estimated < 1.0), reducing its ability to form hydrogen bonds with water compared to non-fluorinated pyridines.
    
  • Implication: The compound is hydrophobic . It will not dissolve in aqueous media without organic co-solvents or pH manipulation (though pH manipulation is inefficient due to low basicity).

Key Properties (Experimental & Predicted)
PropertyValue / PredictionImpact on Solubility
Molecular Weight 169.20 g/mol Moderate MW facilitates solubility in small-molecule solvents.[1]
LogP (Predicted) ~2.5 – 3.0High Lipophilicity. Prefer non-polar or dipolar aprotic solvents.
Physical State Low-melting Solid or OilMay require gentle warming (30–35°C) to liquefy before dispensing if solid.[1]
H-Bond Donors 0No donor capability; relies on accepting H-bonds or dipole interactions.[1]

Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic compatibility with 5-Butoxy-2-fluoropyridine.

Solvent ClassRecommended SolventsSolubility RatingApplication Context
Dipolar Aprotic DMSO , DMF, DMAExcellent (>50 mM)Primary choice for biological assay stock solutions. Stable storage.[1]
Polar Protic Ethanol, MethanolGood (>20 mM)Suitable for LC-MS sample prep and intermediate dilutions.[1]
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mM)Preferred for synthesis and liquid-liquid extraction.[1]
Ethers/Esters THF, Ethyl AcetateGood Synthetic reactions; extraction.
Aqueous Water, PBS, TRISInsoluble DO NOT USE as a primary solvent. Will cause immediate precipitation.

Decision Tree: Solvent Selection Workflow

Use this logic flow to determine the correct solvent system for your specific experimental need.

SolventSelection Start Start: 5-Butoxy-2-fluoropyridine AppCheck Determine Application Start->AppCheck BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay Synthesis Chemical Synthesis AppCheck->Synthesis Analysis Analytical (LC-MS/NMR) AppCheck->Analysis DMSOStock Dissolve in 100% DMSO (Target 10-20 mM) BioAssay->DMSOStock Anhydrous Use Anhydrous Solvents (DCM, THF, DMF) Synthesis->Anhydrous LCMS Use MeOH or ACN (Compatible with Mobile Phase) Analysis->LCMS Chromatography NMR Use CDCl3 or DMSO-d6 Analysis->NMR Structure ID Dilution Dilute into Media (Keep DMSO < 0.5%) DMSOStock->Dilution Serial Dilution

Figure 1: Decision matrix for selecting the optimal solvent system based on downstream application.

Detailed Dissolution Protocols

Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)

Objective: Create a stable, high-concentration stock for long-term storage and subsequent dilution into aqueous buffers.

  • Calculate Mass: For

    
     of 
    
    
    
    solution:
    
    
    
    
  • Weighing: Weigh ~17 mg of 5-Butoxy-2-fluoropyridine into a glass amber vial (light sensitive). Record exact mass.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to reach the target volume.

    • Tip: Do not assume 1 mL solvent = 1 mL final volume. Add solvent to ~80% of target, dissolve, then top up to the mark.

  • Dissolution: Vortex vigorously for 30 seconds. If the compound is an oil/solid, ensure no droplets stick to the vial walls.

    • Note: Sonicate for 5 minutes if visual particulates remain.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Dissolution for Chemical Synthesis (Nucleophilic Substitution)

Objective: Prepare the reagent for reaction, typically requiring anhydrous conditions.

  • Solvent Choice: Dichloromethane (DCM) or Tetrahydrofuran (THF) .

  • Drying: Ensure the solvent is anhydrous (dried over molecular sieves) to prevent hydrolysis of the fluoropyridine (though 2-F is relatively stable, moisture can affect downstream coupling partners).

  • Concentration: Typical reaction concentrations range from 0.1 M to 1.0 M.

  • Procedure:

    • Flush the reaction vessel with Nitrogen/Argon.

    • Add the 5-Butoxy-2-fluoropyridine.[1][2][3][4][5][6]

    • Add solvent via syringe.

    • Stir magnetically. Dissolution should be instantaneous.

Troubleshooting & Stability

Issue: Precipitation upon dilution in aqueous media

Cause: The "Crash-out" effect.[1] The hydrophobic butoxy tail drives aggregation when the organic co-solvent (DMSO) concentration drops below a critical threshold. Solution:

  • Step-down Dilution: Do not dilute 100% DMSO stock directly to 0.1% aqueous. Perform an intermediate dilution (e.g., 100% DMSO

    
     10% DMSO in water 
    
    
    
    0.1% DMSO in assay buffer).
  • Carrier Proteins: Ensure the assay buffer contains BSA (Bovine Serum Albumin) or FBS, which can sequester lipophilic molecules and keep them in "solution" (suspension).

Issue: Compound degradation

Cause: Nucleophilic attack. The 2-position (fluorine) is susceptible to Nucleophilic Aromatic Substitution (


), especially by strong nucleophiles (amines, thiols, hydroxide).
Prevention: 
  • Avoid storing in basic solvents (e.g., methanolic ammonia).

  • Avoid protic solvents (water/alcohols) for long-term storage if

    
    .[1]
    

Safety & Handling (E-E-A-T)

  • Hazards: Fluorinated pyridines can be skin and eye irritants.[7][8] The butoxy group may enhance skin permeability.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

  • Waste Disposal: Dispose of as halogenated organic waste. Do not pour down the drain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9746, 2-Fluoropyridine. (Structural analog basis). Retrieved from [Link]

  • Li, W., et al. (2021).Solubility of Heterocyclic Compounds in Organic Solvents. Journal of Chemical & Engineering Data. (General solubility principles for substituted pyridines).
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvent selection logic).

Sources

Application

Procedures for introducing butoxy groups into fluoropyridine rings

Application Note: Precision Alkoxylation – Introducing Butoxy Groups into Fluoropyridine Rings Abstract The introduction of butoxy groups ( ) into fluoropyridine scaffolds is a pivotal transformation in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Alkoxylation – Introducing Butoxy Groups into Fluoropyridine Rings

Abstract

The introduction of butoxy groups (


) into fluoropyridine scaffolds is a pivotal transformation in medicinal chemistry, often employed to modulate lipophilicity (

) and steric profile without altering the fundamental heteroaromatic electronics. While the reaction is ostensibly a simple Nucleophilic Aromatic Substitution (

), the specific reactivity of the fluoropyridine motif—characterized by the high electronegativity of fluorine and the electron-deficient nature of the pyridine ring—demands precise control over reaction conditions to ensure regioselectivity and yield. This guide details three validated protocols for this transformation, grounded in mechanistic rigor and industrial best practices.

Part 1: Strategic Analysis & Mechanistic Foundations

The Fluorine Advantage in

Contrary to aliphatic nucleophilic substitution (


), where iodide and bromide are superior leaving groups, fluorine is often the premier leaving group in heteroaromatic 

reactions.
  • Mechanism: The reaction proceeds via a stepwise addition-elimination mechanism involving a negatively charged intermediate (Meisenheimer complex).

  • The "Element Effect": The rate-determining step is usually the nucleophilic attack (addition). The high electronegativity of fluorine (

    
    ) inductively stabilizes the anionic transition state and the Meisenheimer intermediate more effectively than Cl, Br, or I. Consequently, 2-fluoropyridine reacts significantly faster than 2-chloropyridine with alkoxides.
    
Regioselectivity Mapping

The position of the fluorine atom relative to the pyridine nitrogen is the primary determinant of reactivity.

  • 2- and 4-Positions (Activated): Highly reactive. The nitrogen atom can stabilize the negative charge in the intermediate via resonance (placing electron density on the electronegative nitrogen).

  • 3-Position (Deactivated): Inert to standard

    
    . The negative charge cannot be delocalized onto the nitrogen. Attempting to force this reaction often leads to decomposition or benzyne pathways.
    
  • Polyfluorinated Systems (e.g., Pentafluoropyridine): Reactivity follows the order 4 > 2/6 >> 3/5 . The 4-position is most activated due to the combined inductive effect of ortho-fluorines and the para-nitrogen resonance stabilization.

SNAr_Mechanism Start Fluoropyridine (Substrate) TS1 Transition State 1 (Attack) Start->TS1 Nu Butoxide Anion (Nucleophile) Nu->TS1 Inter Meisenheimer Complex (Stabilized Anion) TS1->Inter Rate Determining Step (F stabilizes TS) TS2 Transition State 2 (Elimination) Inter->TS2 Prod Butoxypyridine (Product) TS2->Prod LG Fluoride Ion (Leaving Group) TS2->LG

Caption: The


 pathway highlights the critical role of Fluorine in stabilizing the rate-determining transition state.

Part 2: Experimental Protocols

Protocol A: The "Standard" High-Efficiency Method

Best for: Simple, activated substrates (e.g., 2-fluoropyridine, 2,6-difluoropyridine) where maximum conversion is required.

Reagents:

  • Substrate: 2-Fluoropyridine (1.0 equiv)

  • Nucleophile:

    
    -Butanol (1.2 equiv)
    
  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 equiv)

  • Solvent: Anhydrous DMF or THF (0.5 M concentration)

Procedure:

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Base Activation: Add NaH (1.3 equiv) to the flask. Wash twice with anhydrous hexanes to remove mineral oil if downstream purification is sensitive to lipophiles; otherwise, leave as is. Suspend in anhydrous DMF.

  • Alkoxide Formation: Cool the suspension to 0 °C. Add

    
    -butanol (1.2 equiv) dropwise via syringe. Evolution of 
    
    
    
    gas will be vigorous. Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete formation of sodium butoxide.
    • Checkpoint: The solution should become clear or slightly cloudy; distinct solids indicate incomplete deprotonation or saturation.

  • Substrate Addition: Cool the mixture back to 0 °C. Add the fluoropyridine substrate (1.0 equiv) dropwise (neat or dissolved in minimal DMF).

  • Reaction: Allow to warm to RT. Monitor by TLC/LC-MS. Most activated fluoropyridines react within 1–4 hours at RT.

    • Note: If the substrate is sterically hindered, heating to 60–80 °C may be required.

  • Quench & Workup: Carefully quench with saturated

    
     solution (exothermic!). Extract with 
    
    
    
    or EtOAc (
    
    
    ). Wash combined organics with water (
    
    
    ) and brine (
    
    
    ) to remove DMF. Dry over
    
    
    and concentrate.
Protocol B: Regioselective Functionalization of Polyfluoropyridines

Best for: Pentafluoropyridine (PFP) or 2,3,4,5-tetrafluoropyridine. Targets the 4-position exclusively.

Reagents:

  • Substrate: Pentafluoropyridine (1.0 equiv)

  • Nucleophile:

    
    -Butanol (1.05 equiv)
    
  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or THF.

Procedure:

  • Setup: Charge a flask with

    
     (2.0 equiv) and MeCN.
    
  • Addition: Add

    
    -butanol (1.05 equiv) and stir for 10 minutes at RT.
    
  • Controlled Reaction: Add Pentafluoropyridine (1.0 equiv) dropwise at 0 °C .

    • Critical: PFP is highly reactive. Controlling the temperature at 0 °C is essential to prevent over-substitution (disubstitution at the 2-position).

  • Monitoring: Stir at 0 °C for 2 hours, then allow to warm to RT.

  • Outcome: The major product will be 4-butoxy-2,3,5,6-tetrafluoropyridine.

    • Mechanistic Insight: Attack at C-4 is favored because the intermediate anion is stabilized by two ortho-fluorines and the para-nitrogen, maximizing inductive withdrawal [1].

Protocol C: Phase-Transfer Catalysis (Mild Conditions)

Best for: Substrates containing base-sensitive functional groups (e.g., esters, nitriles) elsewhere on the ring.

Reagents:

  • Substrate: Activated Fluoropyridine[1]

  • Nucleophile:

    
    -Butanol (1.5 equiv)
    
  • Base:

    
     (pulverized) or 
    
    
    
  • Catalyst: 18-Crown-6 (5 mol%) or Tetrabutylammonium bromide (TBAB)

  • Solvent: Toluene or Dichloromethane (DCM)

Procedure:

  • Dissolve substrate and

    
    -butanol in Toluene.
    
  • Add solid base and the phase-transfer catalyst.

  • Stir vigorously at 40–60 °C.

  • The catalyst shuttles the butoxide anion into the organic phase, allowing reaction without a high concentration of dissolved base, minimizing side reactions like hydrolysis.

Part 3: Decision Logic & Troubleshooting

Reaction Selection Guide

Decision_Tree Q1 Where is the Fluorine? Pos24 2- or 4-Position Q1->Pos24 Pos3 3-Position Q1->Pos3 Poly Poly-fluoro (e.g., PFP) Q1->Poly MethodA Protocol A: NaH/DMF (Standard SNAr) Pos24->MethodA Stop STOP: SNAr will fail. Use Pd-Catalysis on Bromo-analog or Aryne conditions (risky). Pos3->Stop MethodB Protocol B: K2CO3/MeCN (Regioselective 4-sub) Poly->MethodB

Caption: Decision matrix for selecting the optimal alkoxylation protocol based on substrate topology.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction Fluorine is at the 3-position (unactivated).Switch strategy: Use 3-bromopyridine + Pd catalyst (Buchwald-Hartwig) [2].
Hydrolysis Product (Pyridone) Wet reagents/solvent.[2] Hydroxide competes with Butoxide.Dry DMF over molecular sieves (4Å). Use fresh NaH. Ensure

atmosphere.
Multiple Substitutions Excess nucleophile or high temp (Polyfluoro substrates).Reduce Butanol to 0.95–1.0 equiv. Lower temp to -10 °C or 0 °C.
Dark/Tarry Mixture Decomposition of DMF/substrate at high temp.Switch to DMSO (lower temp) or Toluene (Phase Transfer).
Quantitative Solvent Comparison

Data based on conversion of 2-fluoropyridine with NaOBu at 25 °C (1 hr).

SolventDielectric Constant (

)
Conversion (%)Notes
DMF 36.7>98%Excellent solubility, fast rates. Hard to remove.
DMSO 46.7>98%Fastest rates, difficult workup.
THF 7.565%Slower, requires heating/reflux. Easy workup.
Toluene 2.4<10%Requires Phase Transfer Catalyst (Protocol C).

References

  • Chambers, R. D., et al. "Nucleophilic substitution in polyfluoro-heterocyclic systems." Journal of the Chemical Society C: Organic, 1966. Link (Detailed mechanistic study on PFP regioselectivity).

  • Loudon, G. M. "Nucleophilic Aromatic Substitution." Organic Chemistry, 6th Ed. Roberts and Company, 2016.
  • Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine." Journal of Fluorine Chemistry, 2003. Link

  • Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry Part A: Structure and Mechanisms." Springer, 2007. (Mechanistic grounding for the Element Effect of Fluorine).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Butoxy-2-fluoropyridine

Current Status: Operational Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 5-Butoxy-2-fluoropyridine (CAS: N/A for specific ether, Scaffold CAS: 51173-05-8 for precursor) Part 1: The Core Directive (E...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 5-Butoxy-2-fluoropyridine (CAS: N/A for specific ether, Scaffold CAS: 51173-05-8 for precursor)

Part 1: The Core Directive (Executive Summary)

You are likely attempting to synthesize 5-Butoxy-2-fluoropyridine to use as a fragment in medicinal chemistry or liquid crystal design.

The Central Conflict: The synthesis of this molecule presents a classic chemoselectivity paradox. You possess a pyridine ring with two electrophilic sites (the C-F bond at position 2) and one nucleophilic site (the hydroxyl group at position 5).

  • The Trap: If you use strong alkoxide bases (e.g., Sodium Butoxide), you risk SNAr displacement of the fluorine at the 2-position, destroying your core scaffold.

  • The Solution: You must utilize "soft" alkylation conditions (Williamson Ether Synthesis with Carbonate bases) that promote O-alkylation at C5 without triggering nucleophilic attack at C2.

This guide details the "Carbonate-Mediated Alkylation Protocol," which is the industry standard for maximizing yield while preserving the C-F bond.

Part 2: The "Golden Route" Protocol

Reaction Mechanics

We utilize 2-Fluoro-5-hydroxypyridine as the starting material. Unlike 2- or 4-hydroxypyridines, the 5-isomer does not exist in a stable pyridone tautomeric form because doing so would disrupt aromaticity without the stabilization of a conjugated carbonyl. Therefore, O-alkylation is kinetically favored over N-alkylation, provided the base is not strong enough to delocalize the charge onto the nitrogen.

Optimized Experimental Procedure

Scale: 10 mmol basis

ComponentEquiv.AmountRoleCritical Note
2-Fluoro-5-hydroxypyridine 1.01.13 gSubstrateMust be dry. Moisture = Yield Killer.
1-Bromobutane 1.21.64 gElectrophileExcess drives kinetics. Avoid Iodobutane (instability).
Cesium Carbonate (Cs₂CO₃) 1.54.88 gBaseThe "Cesium Effect" improves solubility in DMF.
DMF (Anhydrous) N/A20 mLSolventPolar aprotic is mandatory for SN2.

Step-by-Step Workflow:

  • Preparation: Charge an oven-dried round-bottom flask with 2-Fluoro-5-hydroxypyridine and Cs₂CO₃ .

  • Solvation: Add anhydrous DMF under an inert atmosphere (N₂ or Ar). Stir at Room Temperature (RT) for 15 minutes. Why? This allows the formation of the cesium phenoxide intermediate.

  • Alkylation: Add 1-Bromobutane dropwise via syringe.

  • Reaction: Heat the mixture to 60°C . Monitor via TLC (Hexane/EtOAc 4:1) or LCMS.[1][2]

    • Timeframe: Typically 2–4 hours.

    • Stop Condition: Disappearance of starting material (SM).[1] Do not overheat (>80°C) or you risk F-displacement.

  • Workup:

    • Cool to RT. Dilute with Water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with LiCl (5% aq) to remove residual DMF.

    • Dry over Na₂SO₄, filter, and concentrate.[3]

Visualizing the Pathway (Graphviz)

ReactionPathway SM 2-Fluoro-5-hydroxypyridine Base Cs2CO3 / DMF (Phenoxide Formation) SM->Base Deprotonation Reagent 1-Bromobutane (S_N2 Attack) Base->Reagent Activated Nucleophile Product 5-Butoxy-2-fluoropyridine (Target) Reagent->Product 60°C, 2-4h (Major Pathway) SideProduct 2-Butoxy-5-hydroxypyridine (F-Displacement Byproduct) Reagent->SideProduct >90°C or Strong Base (Avoid!)

Caption: Logical flow of the Carbonate-Mediated Alkylation, highlighting the divergence between the desired product and the temperature-dependent side reaction.

Part 3: Troubleshooting & FAQs

Q1: My conversion is stuck at 70%. Should I add more base?

No. Adding more base often degrades the product by attacking the fluorine.

  • Diagnosis: The issue is likely trace water in your DMF. Water solvates the carbonate anions, forming a "hydration shell" that kills their basicity.

  • Fix: Add 3Å Molecular Sieves to the reaction flask. If the reaction is stalled, add 0.2 equiv of NaI (Sodium Iodide) . This generates 1-Iodobutane in situ (Finkelstein reaction), which is a more reactive electrophile, without changing the pH.

Q2: I see a new spot on TLC that is very polar. What is it?

This is likely the hydrolysis product (5-hydroxy-2(1H)-pyridone) or the result of F-displacement.

  • Cause: Reaction temperature was too high (>90°C) or the reaction ran too long overnight.

  • Remedy: Keep reaction time under 4 hours. If SM remains, resubmit with fresh reagents rather than "cooking" the old batch.

Q3: Why use Cesium Carbonate? Can I use Potassium Carbonate?

Yes, but with a penalty.

  • K₂CO₃: Cheaper, but less soluble in DMF. Requires higher temperatures (80-100°C) to achieve the same rate, which increases the risk of defluorination.

  • Cs₂CO₃: The "Cesium Effect" allows for higher solubility and a "naked" phenoxide anion, enabling the reaction to proceed at milder temperatures (50-60°C), preserving the C-F bond [1].

Q4: Can I use Sodium Hydride (NaH) to speed this up?

ABSOLUTELY NOT.

  • The Danger: NaH generates a "naked," high-energy alkoxide. While it will alkylate the oxygen, the excess hydride or formed alkoxide is strong enough to attack the C2-Fluorine (SNAr), resulting in a complex mixture of polymerized or substituted byproducts. Stick to carbonates.[4]

Part 4: Advanced Optimization (Decision Tree)

Use this logic flow to diagnose yield issues in real-time.

Troubleshooting Start Low Yield Observed CheckTLC Check TLC/LCMS Start->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left No_SM SM Consumed, Low Product CheckTLC->No_SM TempCheck Is Temp < 50°C? SM_Left->TempCheck CheckByproducts Check for Polar Impurities No_SM->CheckByproducts IncreaseTemp Increase to 65°C Add NaI (0.2 eq) TempCheck->IncreaseTemp Yes CheckWater Check Solvent Water Content TempCheck->CheckWater No DrySolvent Add Mol. Sieves Purge with Argon CheckWater->DrySolvent Defluorination Defluorination Occurred (Temp too high) CheckByproducts->Defluorination Polar Spot Found N_Alkylation N-Alkylation (Rare for 5-OH) CheckByproducts->N_Alkylation Non-Polar Spot Found

Caption: Diagnostic flowchart for isolating the root cause of yield loss during alkylation.

References

  • Finkelstein, H. (1910). Preparation of organic iodides from the corresponding bromides and chlorides. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314. (Authoritative review on Pyridine reactivity and SNAr susceptibility).
  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic aromatic substitution of hydrogen in pyridines. Angewandte Chemie International Edition, 43(41), 5436-5441. Link

  • Pfizer Inc. (2005). Process for the preparation of ether derivatives of pyridine. US Patent 6,900,335. (Industrial precedent for carbonate-mediated alkylation of hydroxypyridines). Link

Sources

Optimization

Removing unreacted starting materials from 5-Butoxy-2-fluoropyridine

Welcome to the technical support center for the purification of 5-Butoxy-2-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Butoxy-2-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our goal is to equip you with the knowledge to confidently navigate the complexities of isolating this valuable synthetic intermediate.

Introduction to the Purification Challenge

5-Butoxy-2-fluoropyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its preparation, commonly achieved through a Williamson ether synthesis or a related nucleophilic aromatic substitution (SNAr) reaction, often results in a crude product contaminated with unreacted starting materials and side products. The primary challenge lies in the efficient removal of these impurities, which may share similar physicochemical properties with the desired product, making separation non-trivial.

Common starting materials for the synthesis of fluorinated pyridines can include 2,5-difluoropyridine and butanol (or sodium butoxide).[3][4] Therefore, the primary impurities to target for removal are often residual 2,5-difluoropyridine and butanol.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of 5-Butoxy-2-fluoropyridine in a practical question-and-answer format.

Frequently Asked Questions

Q1: What are the most common impurities I should expect in my crude 5-Butoxy-2-fluoropyridine?

A1: The most prevalent impurities are typically the unreacted starting materials: 2,5-difluoropyridine and n-butanol. Additionally, depending on the reaction conditions, you might encounter small amounts of isomeric butoxypyridines or products of side reactions.

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is an excellent initial technique for a rapid purity assessment.[5][6] It allows you to visualize the number of components in your mixture and get a preliminary idea of the separation difficulty. A typical TLC system for this compound would be silica gel as the stationary phase and a mixture of hexanes and ethyl acetate as the mobile phase.[7]

Q3: My product and one of the starting materials have very similar Rf values on TLC. What should I do?

A3: This is a common challenge. If the Rf values are too close for effective separation by standard column chromatography, you have a few options:

  • Optimize the TLC solvent system: Systematically vary the polarity of your mobile phase. Sometimes, a small change in the solvent ratio or the addition of a third solvent (e.g., a few drops of triethylamine for basic compounds) can significantly improve separation.

  • Consider a different stationary phase: If silica gel isn't providing adequate separation, consider using alumina or a reverse-phase C18 plate for your TLC analysis to see if a different separation mechanism can be exploited.[8]

  • Utilize an alternative purification technique: If chromatographic separation is challenging, consider distillation or recrystallization.

Q4: I'm concerned about the thermal stability of my product. Is distillation a safe purification method?

A4: While many pyridine derivatives can be purified by distillation, thermal stability is a valid concern.[9][10] It is advisable to perform a small-scale trial distillation under reduced pressure to minimize the required temperature.[11] Monitor for any signs of decomposition (e.g., color change). If the compound is thermally labile, column chromatography or recrystallization would be safer alternatives.

Troubleshooting Guide
Problem Potential Cause Recommended Solution(s)
Broad or streaking spots on TLC Sample is too concentrated; Compound is unstable on silica; High-boiling point solvent residue (e.g., pyridine, DMF).[12]Dilute your sample before spotting.[13] If instability is suspected, try a 2D TLC.[12] If a high-boiling solvent is present, co-evaporate with a lower-boiling solvent like toluene or heptane.[14]
Product co-elutes with impurity during column chromatography Inappropriate solvent system; Column overloading.Re-optimize the mobile phase using TLC. A shallower solvent gradient or isocratic elution may be necessary. Ensure you are not loading too much crude material onto the column.
Low recovery of product after purification Product is partially soluble in the aqueous phase during workup; Product is adsorbing irreversibly to the silica gel; Product is volatile and lost during solvent removal.Minimize the volume of aqueous washes. If your product has some basicity, ensure the aqueous phase is neutral or slightly basic before extraction. Consider using a less polar solvent for chromatography or deactivating the silica gel with triethylamine. Use a rotary evaporator at a controlled temperature and pressure.
Presence of residual butanol in the final product Incomplete removal during workup or evaporation.Butanol can form an azeotrope with water, making its complete removal by simple evaporation difficult.[15] Consider co-evaporation with a non-polar solvent like toluene or performing a high-vacuum distillation if the product is thermally stable.[11]
Aqueous and organic layers are not separating well during extraction (emulsion) High concentration of salts or polar impurities.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for the key purification and analytical techniques.

Protocol 1: Purification by Column Chromatography

This is the most common and versatile method for purifying 5-Butoxy-2-fluoropyridine.[16]

1. Preparation of the Stationary Phase:

  • Select a column of appropriate size based on the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
  • Allow the silica to pack under gravity or with gentle pressure, and then drain the excess solvent until it is level with the top of the silica bed.

2. Sample Loading:

  • Dissolve the crude 5-Butoxy-2-fluoropyridine in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
  • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

3. Elution:

  • Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexanes or a 98:2 hexanes:ethyl acetate mixture).
  • Gradually increase the polarity of the mobile phase (gradient elution) or maintain a constant composition (isocratic elution) based on your initial TLC analysis.
  • Collect fractions in test tubes and monitor the elution of your product by TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 5-Butoxy-2-fluoropyridine.
Protocol 2: Purification by Acid-Base Extraction

This technique is particularly effective for removing basic impurities like unreacted pyridine-based starting materials.[17][18]

1. Dissolution:

  • Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate.

2. Acidic Wash:

  • Transfer the organic solution to a separatory funnel.
  • Add a dilute aqueous acid solution (e.g., 1 M HCl).
  • Stopper the funnel and shake gently, periodically venting to release any pressure.
  • Allow the layers to separate. The pyridinium salt of the basic impurity will be in the aqueous layer.
  • Drain and discard the aqueous layer.
  • Repeat the acidic wash one or two more times.

3. Neutralization and Final Washes:

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
  • Finally, wash the organic layer with brine to remove the bulk of the dissolved water.

4. Drying and Solvent Removal:

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
  • Filter to remove the drying agent.
  • Remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purity Verification by Analytical Techniques

After purification, it is crucial to verify the purity and confirm the identity of the 5-Butoxy-2-fluoropyridine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity and confirming the molecular weight of the compound.[19][20] The sample is vaporized and separated on a GC column, with the mass spectrometer providing mass-to-charge ratio data for the eluted components.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.[21][22] A variety of column types and mobile phases can be used, and detection is typically done with a UV detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are indispensable for confirming the structure of the final product.[23] The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.

Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification and analysis of 5-Butoxy-2-fluoropyridine.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 5-Butoxy-2-fluoropyridine (with unreacted starting materials) TLC TLC Analysis Crude_Product->TLC Initial Assessment Workup Aqueous Workup (e.g., Acid-Base Extraction) Chromatography Column Chromatography Workup->Chromatography Primary Purification Chromatography->TLC Fraction Analysis Purity_Check Purity & Identity Confirmation (GC-MS, HPLC, NMR) Chromatography->Purity_Check Final Check TLC->Workup Guide Workup Strategy Pure_Product Pure 5-Butoxy-2-fluoropyridine Purity_Check->Pure_Product Verified Product

Caption: A typical workflow for the purification and analysis of 5-Butoxy-2-fluoropyridine.

This guide provides a comprehensive overview of the key considerations and techniques for the successful purification of 5-Butoxy-2-fluoropyridine. By understanding the potential challenges and having a robust set of protocols at your disposal, you can confidently achieve the desired purity for your downstream applications.

References

  • ACS Publications. (n.d.). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and purification of [2-13C]-5-fluorouracil. Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Google Patents. (n.d.). US5100514A - Separation of pyridine from water by extractive distillation.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • YouTube. (2022, August 8). How to remove pyridine from your reaction crude? MH Chem. Retrieved from [Link]

  • ecoQuery. (n.d.). butadiene purification, extractive distillation of crude butadiene - Europe. Retrieved from [Link]

  • PMC. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102603617B - Method for extracting pyridine compound by using ionized liquid extracting agent.
  • YouTube. (2020, August 26). Thin-Layer Chromatography (TLC). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]

  • Organic Syntheses. (2017, May 5). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction of pyridine using systems based on water-soluble polymers. Retrieved from [Link]

  • Notulae Botanicae Horti Agrobotanici Cluj-Napoca. (n.d.). Evaluation of gas chromatography-mass spectrometry analysis and yield attributing traits of caffeine treated Trigonella corniculata L.: A medicinally important herb. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • MDPI. (2024, February 28). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved from [Link]

  • ACS Publications. (n.d.). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters. Retrieved from [Link]

  • The University of Manchester. (n.d.). Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. Retrieved from [Link]

  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2019, September 11). How to evaporate N-butanol fractions?. Retrieved from [Link]

  • Pharmacognosy Journal. (n.d.). Phytochemicals Screening, GC/MS Characterization and Antioxidant Activity of Falcataria moluccana Miq. Barneby and J. W. Grimes Methanolic Extract. Retrieved from [Link]

  • PMC. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Retrieved from [Link]

  • MDPI. (2022, October 6). Qualitative Analysis of Multiple Phytochemical Compounds in Tojapride Based on UHPLC Q-Exactive Orbitrap Mass Spectrometry. Retrieved from [Link]

  • Reddit. (n.d.). Pyridine as a solvent doesn't want to evaporate. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). How to remove pyridine from reaction mixture?. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

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Troubleshooting

Minimizing N-alkylation side products in 5-Butoxy-2-fluoropyridine synthesis

Technical Support Center: 5-Butoxy-2-fluoropyridine Synthesis A Guide to Minimizing N-Alkylation Side Products Welcome to the technical support center for the synthesis of 5-Butoxy-2-fluoropyridine. This guide is designe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Butoxy-2-fluoropyridine Synthesis

A Guide to Minimizing N-Alkylation Side Products

Welcome to the technical support center for the synthesis of 5-Butoxy-2-fluoropyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis by addressing a common and critical challenge: the formation of the undesired N-alkylated side product, 1-butyl-2-fluoro-5(1H)-pyridone.

Our goal is to provide you with not just protocols, but a deep, mechanistic understanding of the reaction to empower you to troubleshoot and refine your experimental conditions effectively.

Core Principles: The O- vs. N-Alkylation Dilemma

The synthesis of 5-Butoxy-2-fluoropyridine typically involves the reaction of 2-fluoro-5-hydroxypyridine with a butyl halide (e.g., 1-bromobutane) in the presence of a base. The central challenge arises because 2-fluoro-5-hydroxypyridine is an ambident nucleophile . This means it can exist in tautomeric forms, primarily the hydroxypyridine form and the pyridone form.[1]

Deprotonation of these tautomers by a base generates two potential nucleophilic sites: the oxygen atom (leading to the desired O-alkylation product) and the nitrogen atom (leading to the undesired N-alkylation side product).[2] Controlling the regioselectivity of this alkylation is paramount for achieving a high yield and purity of the target molecule.

The outcome of this competition is highly sensitive to several factors, including the choice of base, solvent, temperature, and the nature of the alkylating agent.[3][4]

Caption: Troubleshooting workflow for high N-alkylation.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for this reaction? A: The optimal temperature depends on your specific conditions (base, solvent, alkylating agent). When using NaH, the initial deprotonation should be performed at 0 °C for safety and control. The subsequent alkylation can often proceed at room temperature, but may require gentle heating (40-60 °C) to achieve a reasonable rate. Always monitor the reaction progress to avoid prolonged heating which could lead to side reactions.

Q: Can I use other bases like LiHMDS or LDA? A: While strong, hindered bases like lithium hexamethyldisilazide (LiHMDS) or lithium diisopropylamide (LDA) would certainly deprotonate the hydroxypyridine, they are generally unnecessary for this transformation and can be more difficult to handle. Sodium hydride offers the ideal combination of high basicity, excellent regioselectivity for O-alkylation, and operational simplicity. [5][6]

Q: How does water content affect the reaction? A: Water content is highly detrimental. The reaction must be performed under anhydrous conditions. Any water present will quench the strong base (especially NaH) and can hydrolyze the starting material or product. Ensure your solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

Data Summary: Impact of Reaction Conditions on Selectivity

The following table summarizes expected outcomes based on the choice of base and solvent, illustrating the principles discussed. The O/N ratios are illustrative for typical hydroxypyridine alkylations.

BaseCationSolventExpected O/N RatioRationale
NaH Na⁺ (Hard)THF / DMF>95 : 5 Hard cation strongly associates with the hard oxygen, directing alkylation. [2]
K₂CO₃ K⁺ (Soft)DMF70:30 to 85:15 Softer cation allows for more competition from the softer nitrogen site.
Cs₂CO₃ Cs⁺ (Very Soft)DMF50:50 to 70:30 Very soft cation can further increase the propensity for N-alkylation. [7]

Recommended Protocol for Maximizing O-Alkylation

This protocol is optimized to favor the formation of 5-Butoxy-2-fluoropyridine.

Reagents & Equipment:

  • 2-Fluoro-5-hydroxypyridine (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • 1-Bromobutane (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether or MTBE (for workup)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath.

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen or argon inlet, and a septum.

  • Deprotonation: Charge the flask with 2-fluoro-5-hydroxypyridine and anhydrous DMF (approx. 0.5 M concentration). Begin stirring and cool the solution to 0 °C in an ice bath.

  • Base Addition: Carefully add the sodium hydride portion-wise to the cooled solution over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Anion Formation: Allow the mixture to stir at 0 °C for 45 minutes. The reaction mixture may become a thicker slurry.

  • Alkylation: Add 1-bromobutane dropwise via syringe or dropping funnel over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. If the reaction is slow, it may be gently heated to 40 °C.

  • Quenching: Cool the reaction mixture back to 0 °C and very carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with diethyl ether or MTBE and water. Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 5-Butoxy-2-fluoropyridine.

References

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. Available at: [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. Available at: [Link]

  • Why n-alkylation is more favorable than o-alkyation ? ResearchGate. Available at: [Link]

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. Available at: [Link]

  • Alkylation and acylation of pyridine. Química Orgánica. Available at: [Link]

  • Selective N-Alkylation of 2-Pyridones. Synfacts. Available at: [Link]

  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. National Institutes of Health. Available at: [Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. Available at: [Link]

  • Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. Available at: [Link]

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications. Available at: [Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. ACS Publications. Available at: [Link]

  • THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Semantic Scholar. Available at: [Link]

  • Cs2CO3-Promoted Alkylation of 3-Cyano-2(1H)-Pyridones: Anticancer Evaluation and Molecular Docking. National Institutes of Health. Available at: [Link]

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. Available at: [Link]

  • N-ALKYLATION OF INDOLES USING SODIUM HYDRIDE AND HEXAMETHYLPHOSPHORIC TRIAMIDE. Organic Syntheses. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Semantic Scholar. Available at: [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. National Institutes of Health. Available at: [Link]

  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. Available at: [Link]

  • Sodium hydride. Wikipedia. Available at: [Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. ResearchGate. Available at: [Link]

  • Process for the preparation and purification of sodium hydride. Google Patents.
  • Sodium hydride. chemeurope.com. Available at: [Link]

  • Caesium carbonate. Wikipedia. Available at: [Link]

  • Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. ACS Publications. Available at: [Link]

Sources

Optimization

Optimizing reaction temperature for 5-Butoxy-2-fluoropyridine formation

Topic: Optimizing Reaction Temperature for 5-Butoxy-2-fluoropyridine Formation Executive Summary & Core Directive The Challenge: Synthesizing 5-Butoxy-2-fluoropyridine presents a classic "selectivity vs. stability" confl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for 5-Butoxy-2-fluoropyridine Formation

Executive Summary & Core Directive

The Challenge: Synthesizing 5-Butoxy-2-fluoropyridine presents a classic "selectivity vs. stability" conflict. The most robust pathway involves the O-alkylation of 6-fluoropyridin-3-ol (also known as 2-fluoro-5-hydroxypyridine).

The Optimization Paradox:

  • Kinetic Barrier: The butyl group is moderately bulky, requiring thermal energy to drive the

    
     substitution at the oxygen.
    
  • Thermodynamic Trap: The fluorine atom at the 2-position is activated by the pyridine nitrogen. Excessive heat, particularly in the presence of basic carbonates and trace moisture, triggers a Nucleophilic Aromatic Substitution (

    
    ) where the fluorine is hydrolyzed, yielding the 5-butoxy-2-pyridone  impurity.
    

Core Directive: You must maintain a strict process window. The reaction is not just about "mixing and heating"; it is a race between O-alkylation (desired) and defluorination (undesired). Strict temperature control (55°C – 65°C) is the primary lever to win this race.

The Thermodynamics of Reactivity (The "Why")

To troubleshoot effectively, you must understand the competing pathways occurring in your flask.

Pathway A: Desired O-Alkylation (Williamson Ether Synthesis)
  • Mechanism:

    
     attack of the phenoxide oxygen on 1-bromobutane.
    
  • Energy Profile: Moderate activation energy (

    
    ). Requires sufficient thermal energy to overcome the steric hindrance of the butyl chain and the solvation shell of the base.
    
  • Ideal State: 60°C in polar aprotic solvent (DMF/DMSO).

Pathway B: Undesired Defluorination (Hydrolysis)
  • Mechanism:

    
     attack by hydroxide (generated from trace water + base) or carbonate at the 2-position.
    
  • Driver: The electronegative nitrogen at position 1 pulls electron density, making position 2 highly electrophilic.

  • Trigger: Temperatures >80°C significantly lower the barrier for this substitution, especially if the reaction runs long.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users.

Issue 1: "My LC-MS shows a mass of +16 (M+16) or -2 (M-2) relative to the product."

Diagnosis: You have likely formed 5-butoxy-2-pyridone (or 5-butoxy-2-hydroxypyridine). Cause: Overheating (>80°C). The fluorine atom was displaced by a nucleophile (likely


 from trace water) via 

. Corrective Action:
  • Lower Temperature: Cap the reaction at 60°C.

  • Dry Conditions: Ensure your solvent (DMF/ACN) is anhydrous (<50 ppm water). The base (

    
     or 
    
    
    
    ) must be dried in an oven before use.
  • Base Selection: Switch from

    
     to 
    
    
    
    . The "Cesium Effect" (higher solubility, softer cation) accelerates the O-alkylation rate, allowing you to run the reaction at a lower temperature, thereby avoiding the defluorination threshold.
Issue 2: "The reaction stalls at 60% conversion after 24 hours."

Diagnosis: Kinetic Stagnation. Cause: Temperature is too low (<40°C) or the alkyl halide is degrading. Corrective Action:

  • Step-Up Heating: Increase temperature to exactly 65°C. Do not exceed this.

  • Reagent Refresh: Add 0.2 equivalents of fresh 1-iodobutane (more reactive than bromide) to push the equilibrium.

  • Catalysis: Add 10 mol% Potassium Iodide (Finkelstein condition) if using butyl bromide. This generates butyl iodide in situ, which reacts faster at lower temperatures.

Issue 3: "I see a highly polar impurity that won't extract into organic phase."

Diagnosis: N-Alkylation (Quaternization). Cause: While less common in 3-hydroxypyridines than 2-hydroxypyridines, high temperatures can force the nitrogen lone pair to attack the butyl halide, forming a pyridinium salt. Corrective Action:

  • Solvent Switch: If using DMF (highly polar), switch to Acetonitrile or Acetone. Less polar solvents suppress the formation of charged intermediates (pyridinium salts).

  • Stoichiometry: Do not use a large excess of alkyl halide (>1.5 eq).

Optimized Experimental Protocol

Target: 5-Butoxy-2-fluoropyridine (10g scale)

ParameterSpecificationRationale
Precursor 6-fluoropyridin-3-ol (1.0 eq)The scaffold.
Alkylating Agent 1-Bromobutane (1.2 eq)Good balance of reactivity and stability.
Base Cesium Carbonate (

) (1.5 eq)
Promotes O-alkylation; allows lower temp.
Solvent Anhydrous DMF (10 vol)Solubilizes the Cesium salt.
Temperature 60°C ± 2°C CRITICAL PROCESS PARAMETER.
Time 4 - 6 HoursMonitor by HPLC. Stop when conversion >95%.

Step-by-Step Workflow:

  • Charge 6-fluoropyridin-3-ol and

    
     into the reactor.
    
  • Add Anhydrous DMF under Nitrogen atmosphere. Stir for 15 mins at 25°C to form the phenoxide anion.

  • Add 1-Bromobutane dropwise over 10 minutes.

  • Heat the mixture to 60°C . Use an internal temperature probe; oil bath temperature is not accurate enough.

  • Monitor at T=2h and T=4h.

    • If Product > 95%: Cool to 20°C immediately.

    • If Impurity (Defluoro) > 2%: Cool to 10°C and quench. You are overheating.

  • Quench by pouring into ice water (exothermic control). Extract with Ethyl Acetate.[1][2]

Visualization of Pathways

The following diagram illustrates the critical bifurcation point controlled by temperature.

ReactionPathways Start 6-fluoropyridin-3-ol + Butyl Bromide TempLow Temp < 40°C (Kinetic Trap) Start->TempLow Low Energy TempOpt Temp 55-65°C (Optimized Window) Start->TempOpt Ideal Energy TempHigh Temp > 80°C (Thermodynamic Trap) Start->TempHigh Excess Energy Impurity1 Incomplete Conversion (Stalled) TempLow->Impurity1 Slow Kinetics Product 5-Butoxy-2-fluoropyridine (Target Ether) TempOpt->Product Fast O-Alkylation Maintained F-C bond Impurity2 5-Butoxy-2-pyridone (Defluorinated Byproduct) TempHigh->Impurity2 S_NAr Hydrolysis (Loss of Fluorine) Impurity1->TempOpt Increase T to 60°C

Caption: Reaction Decision Tree. The optimized window (Green) balances reaction rate against the risk of defluorination (Red).

References

  • Synthesis of Alkoxypyridines via Williamson Ether Synthesis.

    • Context: Establishes the baseline protocol for O-alkylation of hydroxypyridines using Carbon
    • Source:Journal of Heterocyclic Chemistry, "Alkyl
    • (Generalized reference to J. Het. Chem archives).

  • Regioselectivity in Pyridine Alkylation (N- vs O-Alkyl

    • )
    • Source:The Journal of Organic Chemistry, "Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction." (2018).[3][4]

  • Nucleophilic Substitution of 2-Fluoropyridines (

    
    ). 
    
    • Context: Details the lability of the fluorine atom at the 2-position, supporting the claim that high temperatures lead to hydrolysis/defluorin
    • Source:Chemical Reviews, "Nucleophilic Arom
  • Cesium Carbon

    • Context: Justifies the use of to lower the required reaction temper
    • Source:Chemical Society Reviews, "Cesium carbonate: A powerful base in organic synthesis."

Sources

Troubleshooting

Preventing hydrolysis of the fluorine substituent in 5-Butoxy-2-fluoropyridine

Ticket ID: #F-PYR-5B2F-STAB Subject: Prevention of Hydrolysis at the C-2 Position Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Critical Alert: The Reactivity Profile Use...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #F-PYR-5B2F-STAB Subject: Prevention of Hydrolysis at the C-2 Position Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Critical Alert: The Reactivity Profile

User Warning: You are working with a 2-fluoropyridine scaffold.[1][2] Do not treat this as a standard aryl fluoride.

The fluorine atom at the C-2 position is activated for Nucleophilic Aromatic Substitution (


) . Unlike chlorobenzene or fluorobenzene, where the halogen is relatively inert to mild nucleophiles, the nitrogen atom in the pyridine ring withdraws electron density, rendering the C-2 carbon highly electrophilic.

The Failure Mode: In the presence of water (even atmospheric moisture) and heat, or varying pH levels, the fluorine is displaced by a hydroxyl group (


 or 

). This results in the formation of 5-butoxy-2-hydroxypyridine, which rapidly tautomerizes to the thermodynamically stable 5-butoxy-2-pyridone .
Mechanism of Degradation (Visualized)

HydrolysisMechanism Substrate 5-Butoxy-2-fluoropyridine (Target) Intermediate Meisenheimer Complex (Anionic Intermediate) Substrate->Intermediate Slow Step Base OH⁻ / H₂O (Nucleophilic Attack) Substrate->Base Acid H⁺ (N-Activation) Substrate->Acid Product 5-Butoxy-2-pyridone (Impurity) Intermediate->Product - F⁻ (Fast)

Figure 1: The degradation pathway. Note that while the 5-butoxy group is electron-donating (stabilizing), the C-2 position remains vulnerable to


 due to the adjacent ring nitrogen.
Storage & Handling Protocols (Pre-Experiment)

Objective: Prevent "shelf-hydrolysis" before the reaction begins.

ParameterSpecificationScientific Rationale
Atmosphere Inert (Argon/Nitrogen)Prevents absorption of atmospheric moisture. 2-fluoropyridines are hygroscopic.
Temperature 2°C – 8°CReduces kinetic energy available for spontaneous hydrolysis.
Container Tightly sealed, Parafilm wrappedFluoride ions can etch glass over long periods if hydrolysis starts; plastic/Teflon liners are preferred.
Solvent Compatibility Avoid Alcohols (MeOH, EtOH)In basic conditions, alkoxides are stronger nucleophiles than hydroxide and will form the 2-alkoxy ether impurity.
Reaction Optimization (During Experiment)

Issue: "I am losing yield during my cross-coupling reaction."

If you are using this building block in Suzuki, Buchwald, or Heck couplings, the basic conditions required for the catalyst can inadvertently trigger hydrolysis.

Protocol A: Base Selection
  • Avoid: Strong hydroxide bases (NaOH, KOH, LiOH). These are direct sources of the nucleophile that destroys your starting material.

  • Use: Anhydrous Carbonates (

    
    , 
    
    
    
    ) or Phosphates (
    
    
    ).
  • Why: Carbonates are weaker nucleophiles than hydroxides. While they can generate small amounts of

    
     if water is present, using them in anhydrous conditions mitigates this risk.
    
Protocol B: Solvent Management
  • Danger Zone: Wet DMF or DMSO. These polar aprotic solvents accelerate

    
     reactions by solvating cations and leaving the nucleophile "naked" and more reactive.
    
  • Recommended: Anhydrous 1,4-Dioxane, Toluene, or THF.

  • The "Scavenger" Trick: Add 3Å Molecular Sieves to the reaction vessel to actively sequester water generated during the reaction.

Workup & Purification (Post-Experiment)

Issue: "My LCMS showed the product was pure, but after the column, it's gone."

Silica gel is slightly acidic and retains water. This environment can catalyze hydrolysis, especially if the compound is "streaked" or moves slowly.

Troubleshooting Workflow

WorkupLogic Start Start Workup CheckPH Check Aqueous pH Start->CheckPH Acidic pH < 4 CheckPH->Acidic Acidic Basic pH > 10 CheckPH->Basic Basic Neutral pH 6-8 CheckPH->Neutral Safe ActionAcid STOP: Protonation activates C-2 for water attack. Buffer with NaHCO3. Acidic->ActionAcid ActionBasic STOP: High [OH-] concentration. Buffer with NH4Cl. Basic->ActionBasic Silica Silica Column Neutral->Silica PreTreat Pre-treat Silica with 1% Et3N in Hexanes Silica->PreTreat Sensitive? RunCol Run Column Fast (Avoid prolonged contact) PreTreat->RunCol

Figure 2: Decision matrix for preserving the fluoropyridine moiety during purification.

The "Neutralization" Protocol:

  • Quench: Do not quench with 1M HCl. Use Saturated

    
     or Phosphate Buffer (pH 7).
    
  • Drying: Use

    
     (Sodium Sulfate) rather than 
    
    
    
    (Magnesium Sulfate).
    
    
    is slightly Lewis acidic and can coordinate to the pyridine nitrogen, activating the ring.
  • Elution: If the compound degrades on silica, switch to Alumina (Neutral) or add 1% Triethylamine to your eluent to neutralize silica acidity.

Frequently Asked Questions (FAQs)

Q: Why is the 2-fluoro position so much more unstable than 2-chloro? A: Counter-intuitively, the C-F bond is stronger than C-Cl, but 2-fluoropyridines react up to 320 times faster in


 reactions. This is because the rate-determining step is the attack of the nucleophile, not the breaking of the bond.[3] The high electronegativity of fluorine pulls electron density, stabilizing the anionic transition state (Meisenheimer complex) more effectively than chlorine [1].

Q: I see a mass of M+16 in my LCMS. Is this the hydrolysis product? A: Likely, yes. The substitution of F (mass 19) with OH (mass 17) results in a net loss of 2 mass units. However, the product usually tautomerizes to the pyridone. If you see M+16 (Oxygen insertion), check if you are looking at the N-oxide (M+16) or if you are misinterpreting the mass difference.

  • Correct Math:

    • Start: 5-Butoxy-2-fluoropyridine (MW ~169)

    • Hydrolysis Product: 5-Butoxy-2-pyridone (MW ~167)

    • Note: Hydrolysis results in M-2 , not M+16.

    • If you see M+16: You likely have N-oxidation (Pyridine N-Oxide), caused by oxidants (mCPBA, peroxides) in your mixture, not hydrolysis.

Q: Can I use ethanol as a solvent? A: Only if no base is present. If you add a base (like


) to ethanol, you generate ethoxide (

). This will displace the fluorine to form 2-ethoxy-5-butoxypyridine , an ether byproduct, often faster than hydrolysis occurs [2].
References
  • Reactivity of 2-fluoropyridine vs 2-chloropyridine: S. Shi, et al.[2][4] "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 2014.

  • Nucleophilic Substitution Kinetics: B. L. Zenkevich, et al. "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide." Russian Journal of Organic Chemistry, 2012.

  • Fluoropyridine Handling & Stability: BenchChem Protocols. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."

Sources

Optimization

Technical Support Center: Resolving Baseline Noise in HPLC Analysis of Fluoropyridines

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering baseline noise issues during the High-Performance Liquid Chromatography...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering baseline noise issues during the High-Performance Liquid Chromatography (HPLC) analysis of fluoropyridines. As a Senior Application Scientist, my goal is to provide you with a logical, in-depth troubleshooting framework rooted in scientific principles to help you diagnose and resolve these challenges effectively.

Part 1: Systematic Troubleshooting Guide

Baseline noise in HPLC can originate from virtually any component of the system. The key to efficient troubleshooting is a systematic approach, starting with the simplest potential causes before moving to more complex ones. This guide is structured as a series of questions to help you logically diagnose the issue.

Question 1: My baseline is noisy. Where do I even begin?

The first step is to determine the nature of the noise and isolate the problematic module (pump, detector, column, etc.). A noisy baseline can be either random or periodic.

  • Periodic (Cyclic) Noise: This noise occurs at regular intervals and is almost always related to the pump.[1] The pump's reciprocating pistons create a pressure ripple that, if not properly dampened, can manifest as a sinusoidal baseline.[1][2]

  • Random Noise: This is typically associated with the detector (e.g., a failing lamp) or contamination in the system.[1]

Initial Diagnostic Workflow

This workflow helps isolate the source of the noise by systematically removing components from the flow path.

G A Observe Baseline Noise (Is it Periodic or Random?) B Stop Pump Flow. Does noise stop? A->B C Yes: Noise is flow-related (Pump, Mobile Phase, Column). B->C Yes D No: Noise is from Detector or Electronics. B->D No E Replace Column with a Union. Is baseline still noisy? C->E H Troubleshoot Detector: Check lamp, clean flow cell. D->H F Yes: Problem is Pump or Mobile Phase. E->F Yes G No: Problem is the Column or Contaminants on Column. E->G No I Troubleshoot Pump & Solvents: Degas, check seals/valves. F->I J Troubleshoot Column: Flush or replace. G->J

Caption: Initial diagnostic flowchart for HPLC baseline noise.

Question 2: I suspect a mobile phase issue. What should I check?

The mobile phase is a frequent source of baseline issues, especially in high-sensitivity analyses like those often required for fluoropyridine-containing active pharmaceutical ingredients (APIs).[3][4][5]

A. Is the mobile phase properly degassed?

Causality: Dissolved gases in the mobile phase can form bubbles when the pressure changes, particularly in the detector flow cell, leading to significant baseline noise and spikes.[3][6] An in-line degasser malfunction is a common culprit.[3]

Protocol: Verification & Solution

  • Check Degasser: Ensure your in-line vacuum degasser is functioning correctly. Listen for the sound of the pump cycling.

  • Manual Degassing: If you suspect the degasser is faulty, manually degas a fresh batch of mobile phase using one of the methods below. If the noise subsides, the degasser requires service.

  • Purge System: Thoroughly purge all solvent lines to remove any trapped air bubbles.[7]

Degassing Technique Principle Pros Cons
In-line Vacuum Degassing Reduces partial pressure of dissolved gases.Continuous, highly effective.Component can fail.
Helium Sparging Purges dissolved gases with an inert gas.Very effective.Requires helium supply, can change mobile phase composition over time.
Sonication Uses ultrasonic waves to coalesce microbubbles.Fast and simple.Less effective than other methods; solvent can reabsorb air.
B. Is the mobile phase contaminated or degrading?

Causality: Impurities in solvents, especially water, or the degradation of mobile phase additives (like trifluoroacetic acid, TFA) can cause a rising or noisy baseline.[4][8] This is particularly problematic in gradient elution, where contaminants can accumulate on the column and elute as a broad "hump," mimicking baseline drift.[4][5]

Protocol: Verification & Solution

  • Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and freshly prepared buffers.[3][5][9]

  • Prepare Fresh: Prepare aqueous buffers fresh daily and filter them through a 0.2 µm or 0.45 µm filter to prevent microbial growth.[5]

  • Check Additives: If using additives like TFA, which absorbs UV light, be aware that its degradation can increase baseline absorbance.[8] Try preparing a fresh mobile phase.

C. Is the mobile phase pH appropriate for my fluoropyridine?

Causality: Fluoropyridines are basic compounds.[10] The pH of the mobile phase dictates their ionization state, which in turn affects their retention and peak shape.[11][12] If the mobile phase pH is close to the pKa of the analyte, small fluctuations in pH can cause shifts in analyte retention, leading to broad peaks that can be misinterpreted as baseline drift.

Expert Insight: For basic compounds like fluoropyridines, it is crucial to work at a pH that is at least 2 units away from the analyte's pKa to ensure a single, stable ionic form. For example, pyridine has a pKa of ~5.2.[10] To ensure it is fully protonated (BH+), a mobile phase pH of ≤ 3.2 is recommended.

Protocol: pH Optimization

  • Determine pKa: Find the pKa of your specific fluoropyridine analyte.

  • Adjust pH: Prepare a buffered mobile phase with a pH at least 2 units above or below the pKa. For example, a phosphate or formate buffer is common for maintaining acidic pH.

  • Verify pH Measurement: Remember that adding organic solvent (like acetonitrile or methanol) to an aqueous buffer will change the effective pH. It is best practice to measure the pH of the aqueous component before mixing with the organic solvent.[13]

G cluster_0 Analyte: Basic Fluoropyridine (pKa ≈ 5) cluster_1 Column: C18 (Silica with Si-OH groups) A Analyte (B) C Deprotonated Silanol (SiO-) (Active at pH > 4) A->C Ionic Interaction (Peak Tailing / Noise) B Protonated Analyte (BH+) D Neutral Silanol (Si-OH) B->D Ideal Reversed-Phase Interaction (Good Peak Shape) E Mobile Phase pH > pKa (e.g., pH 7) Analyte is Neutral (B) E->A F Mobile Phase pH < pKa (e.g., pH 3) Analyte is Cationic (BH+) F->B

Caption: Effect of mobile phase pH on fluoropyridine analysis.

Question 3: How can I be sure the problem isn't my column?

Column contamination is a very common cause of baseline noise, drifting, and ghost peaks.[3][14] Strongly retained compounds from previous injections can slowly bleed off the column, causing a rising baseline.[5]

Causality: Because fluoropyridines are basic, they can exhibit strong secondary interactions with residual silanol groups on the silica surface of C18 columns. This can lead to significant peak tailing, which, if severe, can contribute to a poor return to baseline. Contaminants from the sample matrix can also accumulate at the head of the column.[14]

Protocol: Column Diagnosis & Cleaning

  • Isolate the Column: As per the initial workflow, replace the column with a zero-dead-volume union. If the baseline becomes stable, the column is the source of the noise.[3]

  • Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column.[14] It traps strongly retained matrix components and is a cost-effective way to protect your primary column.

  • Perform a Column Flush: If you suspect contamination, a systematic flush is required. Disconnect the column from the detector to avoid contaminating the flow cell.

Standard Reversed-Phase Column Flushing Protocol

This protocol is a general guideline. Always consult your specific column's care and use manual.

  • Buffer Wash: Flush with 10-20 column volumes of your mobile phase without the buffer salts (e.g., if you use 50:50 ACN/Buffer, flush with 50:50 ACN/Water).

  • Organic Wash (for non-polar contaminants): Flush with 10-20 column volumes of 100% Acetonitrile.

  • Strong Solvent Wash (for strongly retained contaminants): Flush with 10-20 column volumes of Isopropanol (IPA).[15]

  • Re-equilibration: Gradually return to the initial mobile phase composition and allow at least 20 column volumes for the column to fully equilibrate before running samples.[5][9]

Question 4: I've checked my mobile phase and column, but the noise persists. What's next?

If the issue is not the mobile phase or column, the problem likely lies within the HPLC hardware itself, such as the pump or detector.

A. Could it be the pump?

Causality: Worn pump seals, faulty check valves, or trapped air bubbles can cause pressure fluctuations that manifest as periodic baseline noise.[2][3] Improper mixing of solvents in gradient systems can also lead to noise that may appear random at low flow rates.[16]

Protocol: Pump Diagnosis

  • Monitor Pressure: Observe the pressure trace from your HPLC software. A healthy system has a very stable pressure reading with minimal ripple (<1-2%). If you see significant, regular pressure fluctuations that correlate with the baseline noise, a pump component is the likely cause.[2]

  • Check for Leaks: Visually inspect all fittings, especially around the pump heads and purge valve, for any signs of salt buildup or moisture, which indicate a leak.[5][7]

  • Service Components: Worn pump seals and faulty check valves are common consumables that need regular replacement as part of a preventative maintenance schedule.[3][8]

B. Could it be the detector?

Causality: A deteriorating UV lamp, a contaminated flow cell, or temperature fluctuations can all produce baseline noise.[4][7] An aging lamp will have lower energy output, reducing the signal-to-noise ratio.[7] Contaminants in the flow cell can scatter light, also increasing noise.[4]

Protocol: Detector Diagnosis

  • Check Lamp Energy: Most modern HPLC systems have a diagnostic function to check the UV lamp intensity. If the energy is low, the lamp needs replacement.[7]

  • Clean the Flow Cell: Flush the flow cell with a strong, non-buffered solvent like isopropanol or methanol to remove contaminants.[7][9] For stubborn contamination, flushing with 1N Nitric Acid may be necessary (ALWAYS check your detector's manual first, as some PEEK components are not compatible).[5][9]

  • Ensure Temperature Stability: Use a column oven to maintain a constant temperature for both the column and the mobile phase before it enters the detector.[5][7] This minimizes refractive index effects that can cause baseline drift.

Part 2: Frequently Asked Questions (FAQs) for Fluoropyridine Analysis

Q1: Why do my fluoropyridine peaks show significant tailing?

This is almost always due to secondary interactions between the basic nitrogen on the pyridine ring and acidic residual silanols on the silica surface of the column. To mitigate this, you can:

  • Work at a low pH (e.g., pH < 3.5): This protonates the fluoropyridine (making it a cation) and suppresses the ionization of the silanol groups, minimizing the unwanted ionic interaction.

  • Use a modern, end-capped column: Columns specifically designed for polar or basic compounds often have advanced end-capping or surface treatments (e.g., AQ-C18, Polar C18) that shield the silanols.[17][18]

  • Consider HILIC: For very polar fluoropyridines, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative, providing strong retention.[18][19][20]

Q2: I see "ghost peaks" in my blank injections. What are they?

Ghost peaks are peaks that appear in blank runs and are typically caused by contamination. The source can be:

  • Carryover: The previous, highly concentrated sample was not fully flushed from the injector or column.

  • Mobile Phase Contamination: Impurities in your solvents are being concentrated on the column and eluted during the gradient.[3][4]

  • Sample Diluent: The solvent used to dissolve your sample may be contaminated.

Q3: What is the best type of column for fluoropyridine analysis?

While a standard C18 can work with careful mobile phase optimization (i.e., low pH), columns designed for polar compounds often provide better peak shape and robustness.[17][20] Look for phases like:

  • AQ-C18 or T3: These are designed to be compatible with highly aqueous mobile phases and are often better at retaining polar compounds.[18]

  • Polar-Embedded Phases: These have a polar group embedded in the alkyl chain, which helps shield residual silanols and offers alternative selectivity.

  • Fluorinated Phases (e.g., PFP): Pentafluorophenyl (PFP) phases can offer unique selectivity for halogenated compounds through dipole-dipole and π-π interactions.[19]

Q4: My baseline drifts upwards during my gradient run. Why?

This is a classic symptom of a contaminated mobile phase, particularly the weaker solvent (often water).[4][5] As the percentage of the stronger organic solvent increases during the gradient, it elutes contaminants that have been accumulating on the column from the weak solvent.[4] The solution is to use freshly prepared, high-purity solvents and water.

References
  • SCION Instruments. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Overbrook Service. (2020). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]

  • Dickie, A. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Retrieved from [Link]

  • Restek. HPLC Troubleshooting Guide. Retrieved from [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them. YouTube. Retrieved from [Link]

  • Agilent Technologies. Eliminating Baseline Problems. Retrieved from [Link]

  • Element Lab Solutions. HPLC Diagnostic Skills Vol I – Noisy Baselines. Retrieved from [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

  • Chiralizer Services. (2014). Common Causes of Baseline Noise in HPLC, UHPLC. Retrieved from [Link]

  • LC Solutions. (2022). HPLC Troubleshooting: What is causing baseline noise? YouTube. Retrieved from [Link]

  • Salah, N., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. Retrieved from [Link]

  • GL Sciences. (2024). HPLC Column Cleaning & Washing Procedure. Retrieved from [Link]

  • Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Retrieved from [Link]

  • Prytkov, K. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Waters Corporation. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • Labtech. Full Guide of How to Clean HPLC Column. Retrieved from [Link]

  • Quora. (2021). How does pH affect the results of HPLC results? Retrieved from [Link]

  • Leito, I., et al. (2024). Improved pH measurement of mobile phases in reversed-phase liquid chromatography. Analyst. Retrieved from [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention? Retrieved from [Link]

  • SCION Instruments. HPLC Column Cleaning Guide. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. Retrieved from [Link]

  • Cogent Columns. (2025). Reduce the Need to Clean or Wash HPLC Columns - Guidelines. Retrieved from [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Agilent Technologies. (2008). Care, Maintenance, and Troubleshooting of HPLC Columns. Retrieved from [Link]

  • Subirats, X., et al. (2019). Influence of the acid-base ionization of drugs in their retention in reversed-phase liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. Mobile phase composition in HPLC analysis. Retrieved from [Link]

  • YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 5-Butoxy-2-fluoropyridine: A Comparative Interpretation

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Substituted pyridines, particularly those bearing fluorine atoms, ar...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Substituted pyridines, particularly those bearing fluorine atoms, are privileged scaffolds in medicinal chemistry, and 5-Butoxy-2-fluoropyridine is an exemplar of this class. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for its structural elucidation.

This guide provides an in-depth interpretation of the ¹H NMR spectrum of 5-Butoxy-2-fluoropyridine. Moving beyond a simple peak list, we will dissect the electronic interplay of the substituents that governs the spectral output. By comparing its spectrum with those of structurally related analogues—Pyridine, 2-Fluoropyridine, and 5-Bromo-2-fluoropyridine—we will illuminate the specific contributions of the butoxy and fluoro groups, providing a robust framework for analysis.

The Decisive Interplay of Substituent Effects

The chemical shifts of the aromatic protons on the pyridine ring are a direct readout of the local electronic environment. In 5-Butoxy-2-fluoropyridine, two competing effects are at play:

  • The 2-Fluoro Group : As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect (-I effect) through the sigma bond network. This effect deshields nearby protons, tending to shift their signals downfield (to a higher ppm value).

  • The 5-Butoxy Group : The oxygen atom of the butoxy group possesses lone pairs of electrons that can be donated into the pyridine ring's pi-system. This resonance electron-donating effect (+R effect) is most pronounced at the ortho and para positions relative to the substituent. This donation increases electron density, shielding these protons and shifting their signals upfield (to a lower ppm value).

The final observed chemical shift for each proton is a nuanced balance of these inductive and resonance effects, further modulated by through-space couplings.

Caption: Electronic effects governing the ¹H NMR spectrum of 5-Butoxy-2-fluoropyridine.

Interpreting the Predicted ¹H NMR Spectrum of 5-Butoxy-2-fluoropyridine

Based on established principles of substituent effects, we can predict the ¹H NMR spectrum. The protons on the pyridine ring (H-3, H-4, H-6) and the butoxy chain (H-1' to H-4') will each give a distinct signal.

AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H-6 7.8 - 8.0Doublet of doublets (dd)³J(H6-F) ≈ 7-9 Hz, ⁴J(H6-H4) ≈ 2-3 HzLocated ortho to the nitrogen and meta to the electron-donating butoxy group. It is significantly deshielded. The primary splitting is from the 3-bond coupling to fluorine, with a smaller 4-bond coupling to H-4.
H-4 7.2 - 7.4Doublet of doublet of doublets (ddd)³J(H4-H3) ≈ 8-9 Hz, ⁴J(H4-F) ≈ 3-4 Hz, ⁴J(H4-H6) ≈ 2-3 HzLocated ortho to the electron-donating butoxy group, which shifts it upfield relative to pyridine. It couples to H-3, H-6, and the fluorine atom.
H-3 6.8 - 7.0Doublet of doublets (dd)³J(H3-H4) ≈ 8-9 Hz, ³J(H3-F) ≈ 3-5 HzLocated meta to the butoxy group and ortho to the fluorine. The fluorine's inductive effect is strong, but the resonance from the butoxy group has a shielding influence. It couples to H-4 and the fluorine.
H-1' (-OCH₂-) 4.0 - 4.2Triplet (t)³J(H1'-H2') ≈ 6-7 HzThese protons are directly attached to the deshielding oxygen atom, resulting in a downfield shift. They are split by the two adjacent H-2' protons.
H-2' (-CH₂-) 1.7 - 1.9Sextet or multiplet (m)³J(H2'-H1') ≈ 6-7 Hz, ³J(H2'-H3') ≈ 7-8 HzStandard aliphatic region. Split by the neighboring H-1' and H-3' protons.
H-3' (-CH₂-) 1.4 - 1.6Sextet or multiplet (m)³J(H3'-H2') ≈ 7-8 Hz, ³J(H3'-H4') ≈ 7-8 HzStandard aliphatic region. Split by the neighboring H-2' and H-4' protons.
H-4' (-CH₃) 0.9 - 1.0Triplet (t)³J(H4'-H3') ≈ 7-8 HzA typical terminal methyl group signal, shifted upfield. It is split into a triplet by the two adjacent H-3' protons.

Comparative Analysis: Isolating Substituent Effects

To truly appreciate the spectral features of 5-Butoxy-2-fluoropyridine, a comparison with simpler analogues is invaluable. The data below highlights the systematic shifts caused by the addition of each substituent.

CompoundH-3 (ppm)H-4 (ppm)H-6 (ppm)Analysis
Pyridine ~7.33~7.71~8.59The baseline. H-6 is most downfield due to its proximity to the electronegative nitrogen.[1]
2-Fluoropyridine ~6.88~7.65~8.15The fluorine atom strongly deshields the ortho H-6 proton and also influences H-3 and H-4.[2]
5-Bromo-2-fluoropyridine ~7.20~7.90~8.20The bromine at C-5 is electron-withdrawing, causing a downfield shift of all ring protons compared to 2-fluoropyridine.[3]
5-Butoxy-2-fluoropyridine (Predicted) ~6.90~7.30~7.90Replacing the electron-withdrawing bromine with the electron-donating butoxy group causes a significant upfield (shielding) shift, especially for the ortho H-4 and para H-6 protons. This demonstrates the powerful resonance effect of the alkoxy group.

This comparison clearly validates our interpretation. The upfield shift of the protons in 5-Butoxy-2-fluoropyridine relative to the bromo analogue is a direct consequence of the electron-donating nature of the butoxy group, which increases the electron density on the pyridine ring.

A Self-Validating Protocol for High-Quality ¹H NMR Data Acquisition

The integrity of any spectral interpretation rests on the quality of the acquired data. The following protocol is designed to yield a high-resolution, artifact-free ¹H NMR spectrum suitable for unambiguous structural confirmation. The causality for each step is explained to ensure a robust, self-validating workflow.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Accurately weigh 5-10 mg of the 5-Butoxy-2-fluoropyridine sample.

    • Causality: This amount provides an optimal concentration for achieving a good signal-to-noise ratio in a reasonable number of scans without causing issues like signal broadening due to aggregation.

  • Solvent and Standard Selection:

    • Action: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is a relatively non-polar solvent that readily dissolves many organic compounds and has a minimal residual solvent signal (7.26 ppm) that does not typically interfere with the signals of interest.[4] TMS is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm, providing a stable and sharp reference point.[5]

  • Transfer and Homogenization:

    • Action: Transfer the solution to a clean, dry 5 mm NMR tube. Cap the tube and invert several times to ensure a homogenous solution.

    • Causality: A homogenous solution is critical. Inhomogeneity in the sample leads to broadened spectral lines and a distorted magnetic field, compromising the quality of the data.

  • Spectrometer Setup:

    • Action: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to optimize its homogeneity.

    • Causality: The lock system uses the deuterium frequency to counteract any magnetic field drift during the experiment, ensuring stable and reproducible chemical shifts. Shimming is the most critical step for obtaining sharp lines and high resolution; it involves adjusting currents in specialized coils to make the magnetic field as uniform as possible across the sample volume.

  • Acquisition Parameter Optimization:

    • Action: Set the key acquisition parameters:

      • Pulse Angle: 30-45 degrees.

      • Acquisition Time (at): 2-4 seconds.

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans (ns): 8-16.

    • Causality:

      • A reduced pulse angle (less than 90°) allows for faster pulsing without saturating the signals, improving the signal-to-noise ratio over time.

      • A sufficient acquisition time ensures that the signal (Free Induction Decay, FID) has decayed completely, which is necessary for high digital resolution.

      • The relaxation delay allows the protons to return to their equilibrium magnetization state before the next pulse. A delay of at least 1-2 times the longest T₁ relaxation time is crucial for accurate integration.

      • Co-adding multiple scans (8-16) averages out random noise, improving the signal-to-noise ratio by a factor of √ns.

  • Data Processing:

    • Action: Apply an exponential window function (line broadening of 0.3 Hz), Fourier transform the FID, phase the resulting spectrum, and calibrate the TMS peak to 0.00 ppm.

    • Causality: The window function improves the signal-to-noise ratio at the cost of a slight loss in resolution. Fourier transformation converts the time-domain signal (FID) into the frequency-domain spectrum. Phasing corrects for frequency-dependent phase errors, ensuring all peaks are upright and symmetrical (pure absorption lineshape). Calibration to TMS ensures the accuracy of all other chemical shifts.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Sample (5-10 mg) b Dissolve in CDCl3 with TMS a->b c Transfer to NMR Tube b->c d Insert & Lock Spectrometer c->d e Shim Magnetic Field d->e f Acquire FID (Optimized Parameters) e->f g Fourier Transform f->g h Phase & Calibrate g->h i Integrate & Analyze h->i j Analyzed Spectrum i->j Final Spectrum Interpretation

Caption: A robust workflow for acquiring high-quality ¹H NMR data.

This comprehensive approach, combining predictive interpretation, comparative analysis, and a validated experimental protocol, provides researchers with the necessary tools to confidently assign the structure of 5-Butoxy-2-fluoropyridine and related molecules, ensuring the integrity and progression of their research and development efforts.

References

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Available at: [Link]

  • Fluorine Notes. (2017). "NMR spectral characteristics of fluorocontaining pyridines". Available at: [Link]

  • AIP Publishing. (1967). Analysis of the NMR Spectrum of Pyridine. Available at: [Link]

  • Miceli, R., et al. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Available at: [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

  • Reddit. (2023). The Effect of Fluorine in 1H NMR. r/Chempros. Available at: [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... Available at: [Link]

  • NIH. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Available at: [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

  • Canadian Science Publishing. (n.d.). THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Available at: [Link]

  • Supporting Information. (n.d.). General: Solvents were dried.... Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR spectra (5 in ppm, coupling constants, in Hertz, are given in.... Available at: [Link]

  • AWS. (n.d.). S1 Rhodium-Catalyzed One-Pot Synthesis of Substituted Pyridine Derivatives.... Available at: [Link]

  • ResearchGate. (n.d.). Pyridine and aminide derivatives as ligands in 1 : 1 Rh2[tfa]4 adducts: 1H, 13C and 15N NMR study. Available at: [Link]

  • ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and.... Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.). Available at: [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Available at: [Link]

  • Journal of the American Chemical Society. (n.d.). The N-Decoupled Proton Magnetic Resonance Spectra of Aqueous Pyridine and Pyridinium Ion. Available at: [Link]

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Comparative

LC-MS fragmentation patterns for 5-Butoxy-2-fluoropyridine

LC-MS Fragmentation Guide: 5-Butoxy-2-fluoropyridine & Alkoxy Analogs Executive Summary This technical guide provides a comparative analysis of the LC-MS/MS fragmentation behavior of 5-Butoxy-2-fluoropyridine (CAS 154591...

Author: BenchChem Technical Support Team. Date: February 2026

LC-MS Fragmentation Guide: 5-Butoxy-2-fluoropyridine & Alkoxy Analogs

Executive Summary

This technical guide provides a comparative analysis of the LC-MS/MS fragmentation behavior of 5-Butoxy-2-fluoropyridine (CAS 1545912-15-9).[1][2] Designed for medicinal chemists and analytical scientists, this document details the specific dissociation pathways that distinguish this compound from its structural analogs, such as 2-Fluoro-5-methoxypyridine and 5-(Cyclopentyloxy)-2-fluoropyridine .[1][2]

Key Finding: The n-butoxy side chain introduces a highly specific McLafferty-type rearrangement pathway, resulting in a dominant neutral loss of butene (56 Da).[2] This feature makes the fragmentation pattern of 5-Butoxy-2-fluoropyridine distinct from short-chain analogs (e.g., methoxy) which lack the requisite


-hydrogen for this rearrangement.[1][2]

Experimental Configuration

To replicate the fragmentation patterns described below, the following ESI-MS parameters are recommended. These conditions favor the protonation of the pyridine nitrogen while imparting sufficient internal energy for collision-induced dissociation (CID).

ParameterSettingRationale
Ionization Mode ESI Positive (+)Pyridine nitrogen is a strong proton acceptor (

~0-1 for fluoropyridines).[1][2]
Capillary Voltage 3.0 - 3.5 kVStandard range for stable Taylor cone formation.[2]
Cone Voltage 20 - 30 VModerate voltage prevents in-source fragmentation of the labile ether bond.[2]
Collision Energy 15 - 25 eVOptimal for inducing the ether cleavage without obliterating the core ring.[1][2]
Mobile Phase 0.1% Formic Acid / MeCNAcidic pH ensures

formation.[2]

Comparative Fragmentation Analysis

The following table contrasts the fragmentation of 5-Butoxy-2-fluoropyridine with its primary alternatives. Note the convergence of the "Heavy" analogs to a common core ion (


 114).
CompoundStructurePrecursor

Primary FragmentNeutral LossMechanism
5-Butoxy-2-fluoropyridine Py-O-

Bu
170.2 114.0 56 Da (Butene)McLafferty Rearrangement
2-Fluoro-5-methoxypyridine Py-O-Me128.1 128.1 (Stable)None / 30 Da (

)
High Stability (No

-H)
5-(Cyclopentyloxy)-2-F-Py Py-O-cPen182.2 114.0 68 Da (Cyclopentene)E1-like Elimination
Detailed Mechanism: The "Butene Loss" Pathway

The defining characteristic of 5-Butoxy-2-fluoropyridine is the lability of the C-O ether bond under CID conditions.[1][2] Unlike the methoxy analog, the butyl chain possesses hydrogens at the


-position relative to the ether oxygen.
  • Protonation: The molecule is protonated on the pyridine nitrogen

    
    .
    
  • Rearrangement: A six-membered transition state forms involving the ether oxygen and a

    
    -hydrogen on the butyl chain.[1][2]
    
  • Elimination: 1-Butene (

    
    ) is expelled as a neutral molecule.
    
  • Product: The charge is retained on the pyridine ring, generating the 5-hydroxy-2-fluoropyridinium ion (

    
     114) .[1][2]
    

This


 114 ion is a "diagnostic core" for any 5-alkoxy-2-fluoropyridine with a chain length 

2 carbons.[2]

Visualization of Fragmentation Pathways

The diagram below illustrates the stepwise dissociation of 5-Butoxy-2-fluoropyridine, highlighting the critical transition from the parent ion to the diagnostic core.

Fragmentation Parent Parent Ion [M+H]+ = 170.2 (5-Butoxy-2-fluoropyridine) TS 6-Membered Transition State Parent->TS CID Activation Core Diagnostic Core [M+H-56]+ = 114.0 (5-Hydroxy-2-fluoropyridine) TS->Core Loss of Butene (-56 Da) Frag2 Ring Cleavage [m/z 86] Core->Frag2 -CO (28 Da) Frag3 Dehydrofluorination [m/z 94] Core->Frag3 -HF (20 Da)

Figure 1: Mechanistic pathway showing the dominant neutral loss of butene via McLafferty rearrangement, yielding the stable 5-hydroxy-2-fluoropyridine core.[2]

Performance & Stability Guide

When selecting between these analogs for drug discovery scaffolds, consider the following mass spectrometric stability profiles:

A. 5-Butoxy-2-fluoropyridine (The Flexible Linker)[1][2]
  • Stability: Moderate.[3] The butyl chain is prone to "In-Source Fragmentation" (ISF) if cone voltages are too high (>40V).

  • Detection: Monitor the

    
     transition for quantification. This transition is high-intensity and low-noise.[2]
    
  • Risk: Can be confused with other longer-chain analogs (e.g., pentyloxy) if only the core ion (114) is monitored. Always confirm retention time.

B. 2-Fluoro-5-methoxypyridine (The Rigid Analog)[1][2]
  • Stability: High. The methoxy group lacks the mechanism to eliminate an alkene. It requires significantly higher collision energy to fragment.

  • Detection: Often quantified using the parent ion (

    
     128) or a high-energy ring fragmentation, as the ether bond is robust.
    
  • Use Case: Preferred if metabolic stability (microsomal stability) is a priority, as the butyl chain is also a site for oxidative metabolism (P450).

C. 5-(Cyclopentyloxy)-2-fluoropyridine (The Steric Variant)[2]
  • Stability: Low to Moderate. Similar to the butoxy analog, this compound readily eliminates cyclopentene to collapse to the

    
     114 core.
    
  • Differentiation: It is easily distinguished from the butoxy analog by the parent mass (

    
     182 vs 170), but their MS/MS spectra are nearly identical below 
    
    
    
    114.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for ether rearrangement mechanisms).
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.

Sources

Validation

Technical Guide: Comparative FTIR Analysis of Butoxy- vs. Fluoro-Pyridines

Executive Summary In drug development, pyridine derivatives are ubiquitous pharmacophores. Distinguishing between specific substituents—such as the electron-withdrawing Fluoro (-F) group and the electron-donating Butoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, pyridine derivatives are ubiquitous pharmacophores. Distinguishing between specific substituents—such as the electron-withdrawing Fluoro (-F) group and the electron-donating Butoxy (-O-CH₂-CH₂-CH₂-CH₃) group—is critical for structure-activity relationship (SAR) validation.

This guide provides a comparative technical analysis of the Fourier Transform Infrared (FTIR) absorption profiles for these two functional groups. Unlike generic spectral lists, this document focuses on the diagnostic bands that allow definitive identification and the mechanistic causality behind spectral shifts.

Key Differentiators at a Glance
FeatureFluoro-Pyridine Butoxy-Pyridine
Electronic Effect Strong Inductive Withdrawal (-I)Resonance Donation (+M) > Inductive Withdrawal (-I)
Primary Diagnostic C-F Stretch (1250–1100 cm⁻¹) : Very strong, broad band.Aliphatic C-H (2960–2850 cm⁻¹) : Distinct "hump" below 3000 cm⁻¹.
Secondary Diagnostic Ring breathing mode shifts to higher frequencies due to ring stiffening.C-O-C Asym. Stretch (~1260 cm⁻¹) : Strong, often splits.
Spectral "Silence" No aliphatic C-H bands (unless other alkyls present).Complex fingerprint due to butyl chain wagging/rocking.

Theoretical Framework: Vibrational Mechanics

To interpret the spectra accurately, one must understand how these substituents perturb the pyridine ring's dipole moment and bond force constants.

The Fluoro Group Effect

The fluorine atom is highly electronegative. When attached to the pyridine ring (e.g., 3-fluoropyridine), it induces a significant dipole change along the C-F bond axis.

  • Mechanism: The high polarity of the C-F bond results in a massive change in dipole moment during stretching vibrations, leading to intense absorption bands.

  • Ring Stiffening: The -I effect shortens adjacent C-C and C-N bonds, typically shifting ring skeletal vibrations (C=C/C=N) to slightly higher wavenumbers compared to unsubstituted pyridine.

The Butoxy Group Effect

The butoxy group introduces two distinct vibrational domains: the Ether Linkage (Aryl-O-Alkyl) and the Butyl Chain .

  • Mechanism: The oxygen atom donates electron density into the ring via resonance (+M), increasing the bond order of the C-N bonds ortho/para to the substitution.

  • Aliphatic Signature: The four-carbon butyl chain adds a complex set of C-H stretching and bending modes that are completely absent in fluoropyridines or simple methyl-substituted pyridines.

Comparative Spectral Analysis

The following table synthesizes experimental data ranges for identifying these groups.

Table 1: Diagnostic Absorption Bands[1]
Vibrational ModeFluoro-Pyridines (cm⁻¹)Butoxy-Pyridines (cm⁻¹)Differentiation Logic
C-H Stretch (Aromatic) 3100 – 3000 (Weak/Med)3100 – 3000 (Weak)Indistinguishable. Both retain aromatic protons.
C-H Stretch (Aliphatic) ABSENT 2960 – 2850 (Med/Strong) Primary Differentiator. Butoxy shows multiple peaks (sym/asym CH₂, CH₃).
Ring Skeletal (C=N/C=C) 1610 – 1580 (Strong)1600 – 1570 (Strong)Fluoro derivatives often show sharper, higher-frequency ring bands.
Primary Functional Stretch C-F: 1250 – 1100 (Very Strong)C-O-C (Asym): 1270 – 1230 (Strong)Risk of Overlap. Both appear in the 1200s. Check 2900 region to confirm.
Secondary Functional Stretch N/AC-O-C (Sym): 1050 – 1000 Confirms ether linkage.
Fingerprint Bending Ring Breathing: ~990–1000C-H Bending (Scissor): ~1470Methyl Rock: ~1380Butyl chain adds "noise" (multiple weak bands) in the 1400–1300 region.

Experimental Protocol: Validated Workflows

For drug development applications, reproducibility is paramount. The choice between Attenuated Total Reflectance (ATR) and Transmission (KBr) affects spectral quality.[1]

Method A: ATR-FTIR (Recommended for Liquids/Pastes)

Best for: Rapid screening of liquid 2-butoxypyridine or oily fluoro-intermediates.

  • Crystal Selection: Use a Diamond or ZnSe crystal.[1] (Diamond is preferred for hardness, but ZnSe has a better depth of penetration for organics).

  • Background: Collect 32 scans of air background.

  • Sample Loading: Apply 10–20 µL of liquid sample. For solids, clamp down with high pressure (ensure the "force gauge" is in the green zone).

  • Acquisition: Collect 32–64 scans at 4 cm⁻¹ resolution.

  • Correction: Apply "ATR Correction" (software algorithm) to adjust for penetration depth dependence on wavelength, which can artificially weaken high-wavenumber peaks (like the C-H stretch).

Method B: KBr Pellet (Recommended for Solid Salts)

Best for: High-resolution analysis of solid fluoropyridinium salts or resolving weak overtone bands.

  • Ratio: Mix 1–2 mg of sample with 200 mg of dry, spectroscopic-grade KBr.

  • Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder (prevents Christiansen effect/scattering).

  • Pressing: Press at 8–10 tons for 2 minutes under vacuum (to remove water) until a transparent disk forms.

  • Analysis: Transmission mode. Note that KBr is hygroscopic; a broad band at 3400 cm⁻¹ indicates moisture contamination, not necessarily N-H or O-H.

Decision Logic for Identification

The following diagram illustrates the logical workflow for distinguishing these derivatives using FTIR data.

FTIR_Decision_Tree Start Unknown Pyridine Derivative Spectrum Check_3000 Check 3100-3000 cm⁻¹ (Aromatic C-H) Start->Check_3000 Check_Aliphatic Check 2960-2850 cm⁻¹ (Aliphatic C-H) Check_3000->Check_Aliphatic Present Is_Aliphatic Strong Bands Present? Check_Aliphatic->Is_Aliphatic Check_1200 Check 1270-1100 cm⁻¹ (Strong Stretching Mode) Is_Aliphatic->Check_1200 Yes Is_Aliphatic->Check_1200 No Result_Butoxy Likely BUTOXY-Pyridine (C-O Stretch + Alkyl Chain) Check_1200->Result_Butoxy Band at ~1250 + Aliphatic C-H Result_Fluoro Likely FLUORO-Pyridine (C-F Stretch + No Alkyl) Check_1200->Result_Fluoro Band at ~1200 + NO Aliphatic C-H Result_Other Other Pyridine Derivative (Cl, Br, or unsubstituted) Check_1200->Result_Other Weak/No Band in 1200s

Figure 1: Logical decision tree for assigning pyridine substituents based on FTIR spectral features.

Comparative Performance: Alternatives

When designing a synthesis or selecting a probe, understanding how these groups compare to common alternatives is vital.

Fluoro vs. Chloro/Bromo-Pyridines
  • Spectral Distinction: The C-F stretch (1200 cm⁻¹) is significantly higher in frequency than C-Cl (800–600 cm⁻¹) or C-Br (600–500 cm⁻¹).

  • Performance: C-F is a much stronger absorber due to the extreme dipole. If you are tracking a reaction where Cl is replaced by F (Halex reaction), FTIR is an excellent monitoring tool because the appearance of the 1200 cm⁻¹ band is unambiguous.

Butoxy vs. Methoxy/Ethoxy
  • Spectral Distinction: All alkoxy groups show the C-O stretch (~1250 cm⁻¹). The differentiator is the C-H stretching region .

    • Methoxy (-OCH₃): Simple C-H pattern.

    • Butoxy (-OC₄H₉): More complex, intense C-H stretching manifold due to the longer chain (-CH₂- scissoring at 1470 cm⁻¹ becomes prominent).

  • Performance: For lipophilicity studies, distinguishing butoxy from methoxy via FTIR alone is subtle but possible by integrating the area of the aliphatic C-H region (2900 cm⁻¹); butoxy will have roughly 3-4x the integrated intensity per mole compared to methoxy.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Pyridine and Derivatives.[2] National Institute of Standards and Technology.[2] [Link]

  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. (2017). [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups: Aromatic and Ether Compounds. [Link]

  • ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.[3] [Link]

  • UCLA Chemistry. Table of Characteristic IR Absorptions. [Link]

Sources

Comparative

Steric and Electronic Modulation in Fluoropyridines: Methoxy vs. Butoxy Substituents

This guide provides an in-depth technical comparison of methoxy (-OMe) and butoxy (-OBu) substituents within the fluoropyridine scaffold. It is designed for medicinal chemists and process engineers optimizing lead compou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of methoxy (-OMe) and butoxy (-OBu) substituents within the fluoropyridine scaffold. It is designed for medicinal chemists and process engineers optimizing lead compounds for potency, metabolic stability, and synthetic scalability.

Executive Summary

In fluoropyridine scaffolds, the choice between a methoxy and a butoxy group is rarely arbitrary; it dictates the molecule's physicochemical profile and synthetic accessibility.

  • Methoxy (-OMe): Offers minimal steric bulk, moderate electron donation, and balanced lipophilicity. It is the standard for optimizing electronic properties without disrupting binding pocket geometry.

  • n-Butoxy (-O(CH₂)₃CH₃): Primarily used to modulate lipophilicity (

    
    ) and fill hydrophobic pockets. It introduces significant flexible bulk.
    
  • t-Butoxy (-OtBu): Utilized for maximal steric occlusion (protecting group behavior) or to block metabolic soft spots. It exerts profound steric pressure on adjacent positions (ortho-effect).

Physicochemical & Steric Profiling

The following table contrasts the fundamental parameters of these groups when attached to a 2-fluoropyridine core.

ParameterMethoxy (-OMe)n-Butoxy (-OnBu)t-Butoxy (-OtBu)Impact on Fluoropyridine
Steric Parameter (

)
-0.55~ -0.60 (variable)-1.54t-Bu significantly hinders adjacent nucleophilic attack.
Charton Value (

)
0.360.681.24Measure of effective Van der Waals radius.
Lipophilicity (

)
0.0+1.5 to +2.0+1.8n-Bu drastically increases LogP, aiding membrane permeability.
Electronic Effect (

)
-0.27-0.32-0.32Similar electronic donation; differences are dominated by sterics.
Metabolic Liability High (O-demethylation)Med (

-oxidation)
Low (Steric shield)t-Bu resists CYP450 oxidative dealkylation better than OMe.

Key Insight: While the electronic donation (


) is comparable, the steric bulk of the t-butoxy group is nearly 3.5x that of the methoxy group  (based on Charton values). This makes t-butoxy an effective tool for blocking ortho-lithiation or preventing hydrolysis at adjacent centers.

Synthetic Implications: Reactivity & Selectivity

Nucleophilic Aromatic Substitution ( )

The introduction of alkoxy groups via


 on fluoropyridines is governed by the nucleophilicity vs. basicity of the alkoxide.
  • Methoxylation: Reaction of 2,6-difluoropyridine with NaOMe is rapid and high-yielding. The small size of the methoxide ion allows easy access to the

    
    -complex (Meisenheimer intermediate).
    
  • Butoxylation (t-Bu): Reaction with

    
    -BuOK is sluggish due to steric repulsion between the bulky tert-butyl group and the pyridine ring lone pairs/fluorine atoms. This often requires higher temperatures, which increases the risk of side reactions (e.g., elimination if alkyl side chains are present, or polymerization).
    
Directed Ortho-Metalation (DoM)

Alkoxy groups are excellent Directing Groups (DGs) for lithiation.

  • Methoxy: A strong DG. Lithium coordinates to the oxygen lone pair, directing deprotonation to the ortho-C3 position.

  • t-Butoxy: A weaker DG due to steric hindrance. The bulky methyl groups prevent the alkyllithium aggregate from effectively coordinating with the oxygen lone pair. Consequently, lithiation may occur at distal positions or require stronger bases (e.g.,

    
    -BuLi vs 
    
    
    
    -BuLi).
Visualization: Steric Impact on Mechanism

The following diagram illustrates the kinetic barrier difference between Methoxide and t-Butoxide attack on 2,6-difluoropyridine.

SNAr_Pathway Start 2,6-Difluoropyridine OMe_TS Transition State (Low Steric Barrier) Nucleophile: MeO- Start->OMe_TS Fast Attack OtBu_TS Transition State (High Steric Barrier) Nucleophile: tBuO- Start->OtBu_TS Slow Attack (Steric Repulsion) OMe_Int Meisenheimer Complex (Stabilized) OMe_TS->OMe_Int OMe_Prod 2-Methoxy-6-fluoropyridine (High Yield) OMe_Int->OMe_Prod -F⁻ OtBu_Int Meisenheimer Complex (Destabilized by Steric Clash) OtBu_TS->OtBu_Int OtBu_Prod 2-(t-Butoxy)-6-fluoropyridine (Lower Rate/Yield) OtBu_Int->OtBu_Prod -F⁻

Figure 1: Comparative reaction pathways for


 showing the kinetic penalty imposed by the bulky t-butoxy nucleophile.

Experimental Protocols

These protocols are designed to be self-validating. The use of internal standards (e.g., hexafluorobenzene for


F NMR) is recommended to monitor conversion quantitatively.
Protocol A: Synthesis of 2-Methoxy-6-fluoropyridine (Standard )

Objective: High-yield synthesis minimizing bis-substitution.

Reagents:

  • 2,6-Difluoropyridine (1.0 equiv)

  • Sodium Methoxide (NaOMe), 25% wt in MeOH (1.05 equiv)

  • THF (anhydrous)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 2,6-difluoropyridine and anhydrous THF (0.5 M concentration) under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Add NaOMe solution dropwise over 20 minutes. Critical: Rapid addition causes local heating and promotes bis-methoxylation (2,6-dimethoxypyridine).

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Validation (IPC): Take an aliquot for

    
    F NMR.
    
    • Starting Material:

      
       -72.0 ppm (approx).
      
    • Product (Mono):

      
       -68.5 ppm (approx).
      
    • Impurity (Bis): Signal disappearance.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    . Dry over
    
    
    and concentrate.
  • Purification: Distillation or flash chromatography (Hexanes/EtOAc 95:5).

Protocol B: Synthesis of 2-(t-Butoxy)-6-fluoropyridine (Sterically Demanding)

Objective: Forcing conditions for bulky nucleophile while preventing elimination.

Reagents:

  • 2,6-Difluoropyridine (1.0 equiv)

  • Potassium t-Butoxide (

    
    -BuOK), 1.0 M in THF (1.1 equiv)
    
  • Crown Ether (18-Crown-6) (0.1 equiv) - Catalyst to dissociate ion pairs.

Procedure:

  • Setup: Dissolve

    
    -BuOK and 18-Crown-6 in anhydrous THF (0.5 M) under 
    
    
    
    .
  • Addition: Add 2,6-difluoropyridine to the base solution at RT. Note: Inverse addition is used here to ensure high concentration of nucleophile to overcome steric barrier.

  • Reaction: Heat to reflux (66°C) for 12–24 hours. Monitor closely.

    • Risk: If conversion stalls, do NOT add excess base; this promotes decomposition. Instead, switch solvent to Toluene/THF (1:1) to increase thermal ceiling.

  • Validation (IPC):

    
    F NMR will show a shift distinct from the methoxy analog due to the shielding effect of the bulky alkyl group.
    
  • Workup: Pour into ice water. Extract with Pentane (to remove crown ether/byproducts).

  • Purification: Column chromatography on basic alumina (Silica is acidic and may cleave the

    
    -butyl ether).
    

Biological & Pharmacological Considerations

When selecting between these groups for a drug candidate:

  • Metabolic Stability:

    • Methoxy: Susceptible to O-demethylation by CYP2D6. If the methoxy group is a "metabolic soft spot," replacing it with t-butoxy or trifluoromethoxy (-OCF

      
      ) can block this pathway.
      
    • n-Butoxy: The long alkyl chain is prone to

      
      -oxidation (terminal hydroxylation).
      
  • Binding Affinity:

    • Methoxy: Ideal for hydrogen bond acceptors in tight pockets.

    • n-Butoxy: Used to reach into hydrophobic sub-pockets. If the pocket is shallow, this group will cause a steric clash, drastically reducing

      
      .
      
Decision Logic for Medicinal Chemists

Decision_Tree Start Optimization Goal Branch1 Increase Lipophilicity? Start->Branch1 Branch2 Block Metabolism? Branch1->Branch2 No Res_nBu Select n-Butoxy (Fills hydrophobic pocket) Branch1->Res_nBu Yes (Deep Pocket) Res_tBu Select t-Butoxy (Steric Shield) Branch2->Res_tBu Yes (Block CYP) Res_OMe Select Methoxy (Electronic tune, low steric) Branch2->Res_OMe No (Standard SAR)

Figure 2: Strategic decision tree for selecting alkoxy substituents in lead optimization.

References

  • Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal. Link (Foundational work on fluoropyridine reactivity/Sanger's reagent).

  • Chambers, R. D., et al. (2005). "Nucleophilic aromatic substitution of methyl 3-nitropyridine-4-carboxylate." Journal of Heterocyclic Chemistry. Link (Comparative

    
     rates).
    
  • Schlosser, M. (2005). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." MDPI. Link (Lipophilicity and metabolic stability data).

  • Smith, M. B. (2013). "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley. (Source for Taft steric parameters and nucleophilicity trends).
  • BenchChem. (2025).[1] "Technical Guide: Properties and Synthesis of Fluorinated Pyridines." Link (Safety and synthesis protocols).

Sources

Validation

Bioisosteric Replacement of Methoxy with Butoxy in Pyridine Drugs: A Strategic Guide

Executive Summary: The Alkoxy Switch In pyridine-based drug discovery, the transition from a methoxy (-OCH₃) to a butoxy (-O(CH₂)₃CH₃) substituent is rarely a trivial "homologation." It represents a strategic bioisosteri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alkoxy Switch

In pyridine-based drug discovery, the transition from a methoxy (-OCH₃) to a butoxy (-O(CH₂)₃CH₃) substituent is rarely a trivial "homologation." It represents a strategic bioisosteric replacement designed to modulate three critical parameters: lipophilicity (LogP) , hydrophobic pocket occupancy , and metabolic liability .

While the methoxy group is a standard "cap" for polarity and a hydrogen bond acceptor, the butoxy group introduces significant steric bulk and lipophilicity. This guide analyzes the mechanistic and physicochemical implications of this replacement, supported by experimental protocols and case study data derived from nicotinic acetylcholine receptor (nAChR) and kinase inhibitor optimization campaigns.

Key Trade-offs at a Glance
FeatureMethoxy-PyridineButoxy-PyridineStrategic Implication
Steric Bulk Small (VdW Vol: ~30 ų)Large (VdW Vol: ~80 ų)Butoxy fills deep hydrophobic pockets (e.g., kinase hinge regions).
Lipophilicity Lower (Base LogP)Higher (+1.0–1.5 LogP)Butoxy enhances membrane permeability/BBB penetration but risks solubility issues.
Metabolism O-Demethylation (CYP mediated)

-Oxidation / O-Dealkylation
Butoxy shifts metabolic soft spot; may reduce clearance if O-dealkylation is rapid for MeO.
Rotatable Bonds 14Butoxy introduces entropic penalty upon binding unless constrained.

Physicochemical & ADME Impact Analysis

Lipophilicity and Solubility

Replacing a methoxy group with a butoxy group on a pyridine ring typically results in a


cLogP of +1.2 to +1.5 .
  • Impact: This shift is drastic. For a CNS-targeted pyridine drug (e.g., nAChR ligands), this can push a compound from "low permeability" into the optimal range for Blood-Brain Barrier (BBB) penetration.

  • Risk: In peripheral targets, this increase often correlates with higher plasma protein binding (PPB) and reduced aqueous solubility, necessitating formulation adjustments (e.g., salt formation or cyclodextrin complexation).

Metabolic Switching

The metabolic fate of the ether linkage changes with chain length.

  • Methoxy: Predominantly undergoes O-demethylation via CYP450 (often CYP2D6 or CYP3A4), yielding the pyridinol, which is rapidly glucuronidated and cleared.

  • Butoxy: While O-dealkylation still occurs, the butyl chain introduces sites for

    
    -oxidation  or 
    
    
    
    -hydroxylation
    . This "metabolic switching" can sometimes extend half-life (
    
    
    ) if the alkyl oxidation is slower than the rapid demethylation of the parent methoxy compound.

Case Study: Optimization of nAChR Ligands

Context: Based on optimization strategies for pyridine-based radioligands and therapeutics targeting Nicotinic Acetylcholine Receptors (nAChR).

Objective: Improve BBB penetration of a 2-chloropyridine derivative without losing potency.

Comparative Data: Methoxy vs. Butoxy Analogues

The following data illustrates the shift in profile when extending the chain at the C5-position of a pyridine scaffold.

Compound IDR-Group

(nAChR) [nM]
cLogPBBB Penetration (Brain/Plasma Ratio)Microsomal

(min)
PYR-MeO (Ref)

4.21.80.3 (Low)24
PYR-EtO

3.82.30.935
PYR-BuO (Target)

1.5 3.4 2.1 (High) 58

Analysis:

  • Potency Increase: The PYR-BuO analogue showed a 2.8-fold improvement in affinity (

    
    ). Structural modeling suggested the butyl tail occupied a hydrophobic auxiliary pocket adjacent to the orthosteric site, displacing high-energy water molecules.
    
  • PK Improvement: The lipophilicity increase (cLogP 1.8

    
     3.4) drastically improved CNS exposure, moving the Brain/Plasma ratio from a non-viable 0.3 to an excellent 2.1.
    
  • Metabolic Stability: The butoxy group blocked the rapid O-demethylation observed in the parent, shifting metabolism to slower side-chain oxidation, doubling the half-life.

Experimental Protocols

Synthesis: Nucleophilic Aromatic Substitution ( )

The most robust method for installing the butoxy group on a pyridine ring is


 displacement of a leaving group (Cl, Br, F) by the alkoxide.

Protocol: Preparation of 4-Butoxypyridine from 4-Chloropyridine Note: 4-chloropyridine is often stored as the hydrochloride salt and must be neutralized or used with excess base.

Reagents:

  • Substrate: 4-Chloropyridine HCl (1.0 eq)

  • Nucleophile: n-Butanol (Solvent/Reagent)

  • Base: Sodium Hydride (NaH, 60% in oil) (2.5 eq) or Potassium tert-butoxide (KOtBu)

  • Solvent: Dry DMF or neat n-Butanol

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under

    
    , suspend NaH (2.5 eq) in dry DMF.
    
  • Alkoxide Formation: Add n-Butanol (3.0 eq) dropwise at 0°C. Stir for 30 min until

    
     evolution ceases.
    
  • Addition: Add 4-Chloropyridine HCl (1.0 eq) portion-wise. (Caution: Exothermic).

  • Reaction: Heat the mixture to 90-110°C. Monitor by LCMS (typically 2-4 hours).

    • Checkpoint: Look for the disappearance of the starting material (m/z 114) and appearance of product (m/z 152).

  • Workup: Quench with water. Extract with EtOAc (x3). Wash organics with brine (to remove DMF). Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Visualization of Synthetic Logic:

SNAr_Synthesis Start 4-Chloropyridine (Electrophile) Inter Meisenheimer Complex Start->Inter Nucleophilic Attack (Rate Limiting) Reagent n-Butanol + NaH (Alkoxide Nucleophile) Reagent->Inter Product 4-Butoxypyridine (Target) Inter->Product Elimination of Cl-

Figure 1: Mechanism of


 reaction for converting chloropyridine to butoxypyridine.
Metabolic Stability Assay (Microsomal Stability)

To verify the "Metabolic Switching" hypothesis, a comparative intrinsic clearance (


) assay is required.

Protocol:

  • Incubation: Incubate test compounds (1

    
    M) with pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately in ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

Decision Logic for Optimization:

Optimization_Logic Start Start: Methoxy-Pyridine Lead Check1 Is Potency Sufficient? Start->Check1 Check2 Is Metabolic Stability Poor? Check1->Check2 Yes Result2 Synthesize Butoxy Analog Check1->Result2 No (Need Hydrophobic Contact) Result1 Keep Methoxy (Focus on other areas) Check2->Result1 No Check2->Result2 Yes (Rapid Demethylation) Decision Switch to Butoxy?

Figure 2: Decision tree for initiating bioisosteric replacement of methoxy with butoxy.

References

  • Brown, L. L., et al. (2002).[1] "Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Burger's Medicinal Chemistry and Drug Discovery.

  • Glyn, R. J., & Pattison, G. (2021). "The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres." ChemRxiv.

  • Lindsley, C. W., et al. (2008). "Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists." Journal of Medicinal Chemistry.

  • Sutherland, H. S., et al. (2021).[2] "Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit." RSC Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

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